N-(5-Bromopyrimidin-2-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-bromopyrimidin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFUSWVVQGECDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626695 | |
| Record name | N-(5-Bromopyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180530-15-8 | |
| Record name | N-(5-Bromopyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamido-5-bromopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of N-(5-Bromopyrimidin-2-yl)acetamide
CAS Number: 180530-15-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Bromopyrimidin-2-yl)acetamide is a halogenated pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a bromine atom and an acetamide group on the pyrimidine ring offers versatile handles for further chemical modification, making it a valuable building block in medicinal chemistry and synthetic organic chemistry. Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in research and development, influencing factors such as reaction kinetics, solubility, formulation, and potential biological interactions.
This technical guide provides a consolidated overview of the known physicochemical properties of this compound, outlines general experimental protocols for its characterization, and presents a logical workflow for its analysis.
Physicochemical Properties
The following table summarizes the key physicochemical and identifying properties for this compound. Currently, extensive experimental data such as melting point, boiling point, and pKa are not widely reported in publicly available literature.
| Property | Value | Source |
| CAS Number | 180530-15-8 | [1][2][3] |
| Molecular Formula | C₆H₆BrN₃O | [1][2][4] |
| Molecular Weight | 216.04 g/mol | [2] |
| Synonyms | N-(5-bromo-2-pyrimidinyl)acetamide | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [4] |
| InChI Key | LKFUSWVVQGECDI-UHFFFAOYSA-N | [4] |
| SMILES | CC(NC1=NC=C(Br)C=N1) | [2] |
| Storage | Sealed in dry, room temperature | [2] |
Experimental Protocols
While specific, detailed experimental protocols for the characterization of this compound are not extensively documented, standard methodologies for analogous small molecules are applicable. The following sections describe generalized protocols relevant to this compound.
Synthesis and Purification
The synthesis of N-acylaminopyrimidines typically involves the N-acylation of the corresponding aminopyrimidine. For this compound, a plausible route is the reaction of 2-amino-5-bromopyrimidine with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base.
General Protocol for N-acylation:
-
Reaction Setup: Dissolve 2-amino-5-bromopyrimidine in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Addition of Reagents: Add a base (e.g., triethylamine, pyridine) to the solution. Slowly add the acetylating agent (e.g., acetic anhydride) to the mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water or a mild aqueous base. Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product using standard techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield the pure this compound.[5]
Structural and Purity Characterization
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition, often through high-resolution mass spectrometry (HRMS). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide C=O and N-H stretching vibrations.
Melting Point Determination
-
Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a slow, controlled rate.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point. For a related compound, colorless blocks were grown from a dichloromethane solution by slow evaporation for analysis.[6]
Solubility Assessment
A systematic approach is required to determine the solubility profile, which is critical for applications in biological assays.[7]
Protocol: pH-Dependent Aqueous Solubility
-
Buffer Preparation: Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 4.0 to 8.0).[7]
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (e.g., using a 0.22 µm filter).[7]
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: Plot the determined solubility against the pH of the buffer to identify solubility trends.
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: General workflow for synthesis and physicochemical characterization.
Conclusion
This compound (CAS 180530-15-8) is a chemical intermediate with clear potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are sparse in the current literature, this guide provides the foundational information available from chemical suppliers and outlines the standard, validated experimental protocols necessary for its thorough characterization. The provided workflows and methodologies offer a practical framework for researchers to generate the detailed data required for advancing its application in drug discovery and other scientific endeavors.
References
- 1. This compound | 180530-15-8 [sigmaaldrich.com]
- 2. 180530-15-8|this compound|BLD Pharm [bldpharm.com]
- 3. eMolecules this compound | 180530-15-8 | MFCD12546524 | Fisher Scientific [fishersci.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Spectroscopic Data Analysis of N-(5-Bromopyrimidin-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(5-Bromopyrimidin-2-yl)acetamide, a compound of interest in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring this data, and presents a logical workflow for the spectroscopic analysis process. The data presented herein are predicted based on the analysis of analogous chemical structures and established spectroscopic principles.
Predicted Spectroscopic Data
The molecular formula for this compound is C₆H₆BrN₃O, with a molecular weight of 216.04 g/mol .[1] Spectroscopic analysis is essential for the unambiguous confirmation of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] The predicted ¹H and ¹³C NMR data for this compound in a suitable deuterated solvent such as DMSO-d₆ are summarized below.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | N-H (Amide) |
| ~8.8 | Singlet | 2H | H -4, H -6 (Pyrimidine) |
| ~2.2 | Singlet | 3H | CH ₃ (Acetyl) |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~169 | C =O (Amide) |
| ~160 | C -2 (Pyrimidine, C-NH) |
| ~158 | C -4, C -6 (Pyrimidine) |
| ~115 | C -5 (Pyrimidine, C-Br) |
| ~24 | C H₃ (Acetyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3270 | Medium-Strong | N-H Stretch (Amide) |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1580, ~1550 | Medium-Strong | C=N and C=C Stretch (Pyrimidine Ring) |
| ~1530 | Medium | N-H Bend (Amide II) |
| ~1050 | Medium-Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Predicted Ion | Description |
| 215/217 | [C₆H₆BrN₃O]⁺ | Molecular Ion (M⁺) with characteristic bromine isotope pattern |
| 173/175 | [M - CH₂=C=O]⁺ | Loss of ketene from the molecular ion |
| 135 | [M - Br]⁺ | Loss of a bromine radical |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[2]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and identify the multiplicities.
-
IR Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatograph (GC-MS) or using a direct insertion probe with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane.
-
-
Data Acquisition:
-
Introduce the sample into the ion source. For GC-MS, the sample is injected into the GC, where it is volatilized and separated before entering the mass spectrometer.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). The presence of bromine will result in a characteristic M⁺ and M+2 isotopic pattern with approximately equal intensities.
-
Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
N-(5-Bromopyrimidin-2-yl)acetamide: A Technical Overview for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
This technical guide provides a comprehensive overview of N-(5-Bromopyrimidin-2-yl)acetamide, a heterocyclic compound with significant potential in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential therapeutic applications, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The pyrimidine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, and its derivatization continues to be a fertile area for identifying new drug candidates.
Core Compound Properties
This compound is a substituted pyrimidine derivative. The presence of a bromine atom at the 5-position and an acetamide group at the 2-position of the pyrimidine ring provides opportunities for further chemical modification and structure-activity relationship (SAR) studies.
| Property | Value | Reference |
| Molecular Formula | C6H6BrN3O | [1][2] |
| Molecular Weight | 216.04 g/mol | [2] |
| IUPAC Name | This compound | |
| CAS Number | 180530-15-8 | [1][2] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from the synthesis of a related brominated acetylpyridine derivative and is presented as a general guideline.
Materials:
-
2-Amino-5-bromopyrimidine
-
Acetyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Water (for workup)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane or other suitable non-polar solvent for precipitation/crystallization
Experimental Protocol:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-bromopyrimidine (1.0 equivalent) and pyridine (1.5 equivalents) in dichloromethane.
-
Addition of Acetylating Agent: Cool the solution in an ice bath (0-5 °C). Slowly add acetyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) or by column chromatography on silica gel.
Potential Therapeutic Applications and Biological Activity
The this compound scaffold is of significant interest in drug discovery due to the established biological activities of related pyrimidine and acetamide derivatives. While specific quantitative biological data for this exact compound is limited in publicly accessible literature, the following sections outline potential areas of application based on analogous structures.
Anticancer Activity
Aminopyrimidine derivatives are known to function as kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways that control cell growth and proliferation. Their dysregulation is a common feature in many cancers. The pyrimidine core can act as a bioisostere for the purine ring of ATP, competitively inhibiting the ATP-binding site of various kinases. This inhibition can block downstream signaling pathways, leading to the suppression of tumor growth.
Antimicrobial Activity
Acetamide derivatives have demonstrated a broad spectrum of antimicrobial activities. The incorporation of a brominated pyrimidine moiety could enhance this activity. The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains of bacteria and fungi.
Logical Workflow for Drug Discovery
The discovery and development of novel therapeutics based on the this compound scaffold would typically follow a structured workflow. This process begins with the synthesis and characterization of a library of related compounds and progresses through various stages of biological screening.
Caption: A generalized workflow for the synthesis, screening, and development of novel drug candidates based on the this compound scaffold.
Potential Signaling Pathway Modulation
Given the prevalence of pyrimidine-based compounds as kinase inhibitors, a likely mechanism of action for derivatives of this compound in an oncology context would be the modulation of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.
Caption: A hypothetical signaling pathway demonstrating how a derivative of this compound might act as a kinase inhibitor (e.g., targeting RAF) to block downstream cell proliferation signals.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its synthesis is feasible through established chemical methodologies, and the broader class of pyrimidine and acetamide derivatives has demonstrated significant potential in oncology and infectious diseases. Further research, including the synthesis of a diverse library of analogues and comprehensive biological screening, is warranted to fully elucidate the therapeutic potential of this compound scaffold. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Solubility profile of N-(5-Bromopyrimidin-2-yl)acetamide in common lab solvents
Solubility Profile of N-(5-Bromopyrimidin-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of quantitative solubility data in public literature, this document focuses on a predicted qualitative solubility profile based on the compound's molecular structure. Furthermore, it offers detailed experimental protocols for the systematic determination of its equilibrium solubility, empowering researchers to generate precise and reproducible data critical for drug discovery and development.
Introduction
This compound (CAS No: 180530-15-8) is a heterocyclic organic compound with a molecular formula of C₆H₆BrN₃O and a molecular weight of approximately 216.04 g/mol .[1] Its structure, featuring a pyrimidine ring substituted with a bromine atom and an acetamide group, suggests its potential utility as a building block in medicinal chemistry. Understanding the solubility of this compound in common laboratory solvents is a fundamental prerequisite for its application in synthesis, purification, formulation, and various biological assays.
Predicted Qualitative Solubility Profile
The qualitative solubility of this compound in a range of common laboratory solvents can be predicted based on the principle of "like dissolves like".[2] The molecule possesses both polar and non-polar characteristics:
-
Polar features: The pyrimidine ring with its nitrogen atoms, the amide group capable of acting as a hydrogen bond donor and acceptor, and the electronegative bromine atom contribute to the molecule's polarity.
-
Non-polar features: The aromatic pyrimidine ring also contributes some non-polar character.
This duality suggests that the compound will exhibit varying degrees of solubility in solvents of different polarities. The predicted solubility profile is summarized in the table below.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The presence of nitrogen and oxygen atoms allows for hydrogen bonding with water, but the overall aromatic and halogenated structure is expected to limit high aqueous solubility. |
| Methanol | Polar Protic | Soluble | As a polar protic solvent, methanol can effectively engage in hydrogen bonding with the acetamide group and the pyrimidine nitrogens. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate the dissolution of the compound. |
| Acetone | Polar Aprotic | Moderately Soluble | Acetone's polarity should allow for favorable dipole-dipole interactions with the solute. |
| Dichloromethane (DCM) | Non-polar | Moderately Soluble | DCM is a versatile solvent for a wide array of organic compounds and is expected to solubilize this compound through dipole-dipole and London dispersion forces. |
| Ethyl Acetate | Moderately Polar | Soluble | The ester functionality provides polarity, while the ethyl and acetyl groups offer non-polar characteristics, making it a suitable solvent for compounds with mixed polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a strong polar aprotic solvent, highly effective at dissolving a wide range of organic compounds, including those with multiple hydrogen bonding sites.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of solvating a broad spectrum of organic molecules. |
| Hexane | Non-polar | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of this compound. |
| Toluene | Non-polar Aromatic | Slightly Soluble | The aromatic nature of toluene might offer some favorable π-π stacking interactions with the pyrimidine ring, but its non-polar character will likely result in low solubility. |
Disclaimer: The information presented in this table is a prediction based on the chemical structure and established principles of solubility. Experimental verification is required to determine the actual quantitative solubility.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is achieved, followed by the quantification of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound (solid form)
-
Selected solvents (high purity, analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker or orbital incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC system)
Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, visually confirming a saturated solution. A starting amount of 5-10 mg is typically adequate.
-
Solvent Addition: Accurately dispense a known volume of the desired solvent (e.g., 1.0 mL) into the vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended.[5]
-
Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Analytical Methodologies
3.3.1. UV-Vis Spectroscopy
-
Principle: This method relies on the absorption of ultraviolet or visible light by the analyte, as described by the Beer-Lambert law.[6]
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax to construct a calibration curve (absorbance vs. concentration).
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.[7]
-
3.3.2. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[8] It offers higher specificity and sensitivity compared to UV-Vis spectroscopy.
-
Procedure:
-
Develop a suitable HPLC method (including column, mobile phase, flow rate, and detector wavelength) for the analysis of this compound.
-
Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample and determine its concentration by comparing its peak area to the calibration curve.[9]
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the determination of equilibrium solubility using the shake-flask method.
Relationship Between Molecular Structure and Predicted Solubility
Caption: Logical relationship between molecular features and predicted solubility in different solvents.
References
- 1. 180530-15-8|this compound|BLD Pharm [bldpharm.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. rootspress.org [rootspress.org]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pharmaguru.co [pharmaguru.co]
The Predicted Mechanism of Action for N-(5-Bromopyrimidin-2-yl)acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
N-(5-Bromopyrimidin-2-yl)acetamide and its derivatives represent a promising scaffold in medicinal chemistry, with a predicted mechanism of action centered on the inhibition of protein kinases. Drawing from the well-established precedent of the broader aminopyrimidine class of compounds, this technical guide posits that these derivatives are likely to function as competitive inhibitors of the ATP-binding site of key kinases, particularly those within the mitogen-activated protein kinase (MAPK) signaling cascade, such as B-Raf. This guide provides a comprehensive overview of the predicted mechanism, supported by representative quantitative data from analogous compounds, detailed experimental protocols for mechanism validation, and visual diagrams of the pertinent signaling pathways and experimental workflows.
Predicted Mechanism of Action: Kinase Inhibition
The core structure of this compound features a 2-aminopyrimidine moiety, a well-recognized pharmacophore in the development of kinase inhibitors.[1] The nitrogen atoms within the pyrimidine ring are adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, a critical interaction for potent inhibition.[1] This mode of action mimics the binding of the natural substrate, adenosine triphosphate (ATP), thereby blocking the downstream phosphorylation cascade that is often dysregulated in diseases such as cancer.
The primary predicted target for derivatives of this scaffold is the B-Raf kinase, a serine/threonine-protein kinase that is a crucial component of the RAS/RAF/MEK/ERK signaling pathway.[2] Mutations in the B-Raf gene, most notably the V600E mutation, lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.[2] By inhibiting B-Raf, this compound derivatives are predicted to suppress this aberrant signaling, leading to cell cycle arrest and apoptosis in cancer cells harboring these mutations.
Data Presentation: Bioactivity of Representative Kinase Inhibitors
While specific bioactivity data for this compound derivatives are not extensively available in the public domain, the following tables present quantitative data for analogous aminopyrimidine-based and other B-Raf inhibitors to illustrate the expected potency and cellular effects. This data serves as a predictive benchmark for the potential efficacy of the title compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Representative B-Raf Inhibitors
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Vemurafenib | B-Raf (V600E) | 31 | Enzymatic Assay |
| Dabrafenib | B-Raf (V600E) | 0.8 | Enzymatic Assay |
| Encorafenib | B-Raf (V600E) | 0.35 | Enzymatic Assay |
| Representative Pyrimidine Derivative 1 | B-Raf (WT) | 19.7 | Enzymatic Assay |
| Representative Pyrimidine Derivative 2 | c-Raf | 17.5 | Enzymatic Assay |
Note: Data is representative of known B-Raf inhibitors and serves as a predictive example.[3][4]
Table 2: Cellular Activity of Representative B-Raf Inhibitors
| Compound | Cell Line | Mutation | GI50 (nM) | Assay Type |
| Vemurafenib | A375 (Melanoma) | B-Raf V600E | 100 | Cell Proliferation (MTT) |
| Dabrafenib | SK-MEL-28 (Melanoma) | B-Raf V600E | 5 | Cell Proliferation (MTT) |
| Encorafenib | HT-29 (Colon) | B-Raf V600E | 4 | Cell Proliferation (MTT) |
| Representative Pyrimidine Derivative | SK-Mel-2 (Melanoma) | NRAS Q61R | 400 | p-ERK Inhibition |
Note: Data is representative of known B-Raf inhibitors and serves as a predictive example.[3]
Predicted Signaling Pathway and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the predicted signaling pathway, a proposed experimental workflow for mechanism elucidation, and the logical structure-activity relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights | MDPI [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Brominated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of brominated pyrimidines, crucial intermediates in the development of a wide range of biologically active compounds. The electron-deficient nature of the pyrimidine ring presents unique challenges for direct electrophilic substitution, making the choice of synthetic strategy paramount. This document details various approaches, from classical direct bromination to more nuanced methods involving functional group manipulation, providing detailed experimental protocols and quantitative data to aid in reaction planning and optimization.
Direct Electrophilic Bromination of the Pyrimidine Ring
Direct bromination is a fundamental approach for introducing a bromine atom onto the pyrimidine ring. Due to the ring's electron-deficient character, electrophilic attack is most favorable at the C-5 position, which is the least electron-deficient.[1] The reactivity of the pyrimidine substrate is a critical factor, with electron-donating groups significantly facilitating the reaction.
Bromination with Molecular Bromine (Br₂)
A long-standing method for the synthesis of 5-bromopyrimidines involves the use of liquid bromine.[1] This approach can necessitate elevated temperatures and is often performed on the pyrimidine hydrogen halide salt to enhance reactivity.[1][2]
Table 1: Reaction Conditions for Direct Bromination with Br₂
| Substrate | Brominating Agent | Solvent/Additive | Temperature (°C) | Time (h) | Product | Yield (%) |
| Pyrimidine Hydrochloride | Bromine (Br₂) | Nitrobenzene | 125–135 | 2–6 | 5-Bromopyrimidine | Good[1] |
| Pyrimidine | Bromine (Br₂) | Deionized Water | <50°C to RT | 1 | 5-Bromopyrimidine | 96[3] |
Experimental Protocol: Synthesis of 5-Bromopyrimidine via Direct Bromination [1]
-
Materials: Pyrimidine hydrochloride, Nitrobenzene, Bromine (Br₂), Reaction vessel with heating mantle, stirrer, condenser, and addition funnel.
-
Procedure:
-
Suspend the pyrimidine hydrochloride salt in nitrobenzene within the reaction vessel.
-
Heat the mixture to a temperature range of 125°C to 135°C with continuous stirring.
-
Once the temperature is stable, add bromine (Br₂) dropwise to the heated mixture over a period of 30 to 90 minutes.
-
Maintain the reaction mixture at the specified temperature for an additional 2 to 6 hours to ensure completion.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Proceed with appropriate workup and purification steps to isolate the 5-bromopyrimidine product.
-
Caption: Workflow for direct bromination of pyrimidine hydrochloride with Br₂.
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) offers a milder and often more selective alternative to molecular bromine for the bromination of pyrimidines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.[1][4]
Table 2: Conditions for Bromination with NBS
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Uracil derivatives | NBS | DMF | Not specified | Not specified | 5-Bromouracil derivatives | Not specified[4] |
| Cytidine derivatives | NBS | DMF | Not specified | Not specified | 5-Bromocytidine derivatives | Not specified[4] |
| Substituted Pyrimidine | NBS | Acetonitrile | 0 | 0.5 | Brominated Pyrimidine | Not specified[1] |
Experimental Protocol: Bromination of a Pyrimidine Derivative with NBS [1]
-
Materials: Substituted pyrimidine (1.0 mmol), N-Bromosuccinimide (NBS) (1.0 mmol), Acetonitrile (5 mL), Dichloromethane, Water, Anhydrous sodium sulfate (Na₂SO₄), Silica gel.
-
Procedure:
-
Dissolve the substituted pyrimidine in acetonitrile in a suitable reaction flask.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) to the cooled solution in one portion.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench the reaction by adding water (10 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to afford the pure brominated pyrimidine.
-
References
Navigating the Stability Landscape of N-(5-Bromopyrimidin-2-yl)acetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability and degradation data for N-(5-Bromopyrimidin-2-yl)acetamide are not extensively available in the public domain. This guide is therefore constructed based on established principles of chemical stability and degradation pathways observed in structurally related compounds, namely N-aryl acetamides, pyrimidine derivatives, and brominated aromatic compounds. The information herein serves as a comprehensive framework for designing and interpreting stability studies for this compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2] This technical guide outlines the probable degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis, and provides detailed, generalized experimental protocols for conducting such studies.
Predicted Stability Profile of this compound
The chemical structure of this compound features two key functionalities susceptible to degradation: an acetamide group and a brominated pyrimidine ring. The interplay of these groups will dictate the overall stability of the molecule.
Workflow for Forced Degradation Studies
A logical workflow for investigating the degradation of this compound involves subjecting the compound to a series of stress conditions and analyzing the resulting mixtures to identify and quantify the degradants.
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Hydrolytic Degradation
Hydrolysis of the amide bond is a common degradation pathway for acetamide-containing compounds.[3][4] The rate of hydrolysis is highly dependent on pH and temperature.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide bond is expected to hydrolyze to yield 5-bromo-2-aminopyrimidine and acetic acid.
-
Base-Catalyzed Hydrolysis: In basic media, the amide will also hydrolyze to form 5-bromo-2-aminopyrimidine and an acetate salt.[3] The pyrimidine ring itself may also be susceptible to degradation under strong basic conditions at elevated temperatures.[5]
Caption: Predicted Hydrolytic Degradation Pathway.
Oxidative Degradation
Oxidative degradation can be initiated by various oxidizing agents, such as hydrogen peroxide. The N-heterocyclic ring and the acetamide group are potential sites for oxidation.[6][7]
-
N-Oxide Formation: The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, leading to the formation of N-oxides.
-
Oxidative Cleavage: More aggressive oxidation could lead to the cleavage of the pyrimidine ring.
-
Oxidation of the Acetyl Group: While less common, oxidation of the methyl group of the acetamide is a possibility.
Caption: Potential Oxidative Degradation Pathways.
Photolytic Degradation
Brominated aromatic compounds are known to be susceptible to photodegradation.[8][9] The primary photolytic degradation pathway is expected to be the cleavage of the C-Br bond.
-
Dehalogenation: Upon exposure to UV light, the carbon-bromine bond may undergo homolytic cleavage, leading to the formation of N-(pyrimidin-2-yl)acetamide and a bromine radical. This can be a significant degradation pathway.[8]
Caption: Predicted Photolytic Degradation Pathway.
Thermal Degradation
Amide compounds are generally thermally stable, but decomposition can occur at elevated temperatures.[10][11]
-
Dehydration: At high temperatures, amides can undergo dehydration to form nitriles. In this case, it could potentially lead to the formation of a nitrile derivative, although this is less likely under typical pharmaceutical storage conditions.[12]
-
Decomposition: At very high temperatures, the molecule is expected to decompose into smaller fragments, including carbon oxides and nitrogen oxides.[13]
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines. The concentration of the drug substance and the strength of the stress agent should be optimized to achieve 5-20% degradation.[1]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M to 1 M HCl. Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified duration. Withdraw samples at various time points, neutralize, and dilute for analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M to 1 M NaOH. Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified duration. Withdraw samples at various time points, neutralize, and dilute for analysis. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Store the solution at room temperature or slightly elevated temperature, protected from light, for a specified duration. Withdraw samples at various time points and dilute for analysis. |
| Photolytic Degradation | Expose a solution of the compound, as well as the solid compound, to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark. |
| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., 60-80 °C) in a controlled oven for a specified duration. Samples should be taken at various time points and prepared for analysis. |
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.
| Analytical Technique | Application in Stability Studies |
| High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC) | The primary technique for separating the drug substance from impurities and degradation products. A reversed-phase C18 column with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.[14] |
| Photodiode Array (PDA) Detector | Used in conjunction with HPLC/UPLC to assess peak purity and to obtain UV spectra of the parent compound and its degradants. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Essential for the identification of degradation products by providing molecular weight and fragmentation information.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural elucidation of isolated degradation products.[14] |
Conclusion
While specific experimental data on the stability and degradation of this compound is limited, a comprehensive understanding of its potential degradation pathways can be derived from the chemical principles governing its core structures: the acetamide group and the brominated pyrimidine ring. This guide provides a foundational framework for researchers and drug development professionals to design and execute robust stability studies. The proposed hydrolytic, oxidative, photolytic, and thermal degradation pathways, along with the outlined experimental and analytical protocols, will aid in the development of a stable and safe pharmaceutical product. It is imperative that these predictive pathways are confirmed through rigorous experimental investigation.
References
- 1. biomedres.us [biomedres.us]
- 2. ajrconline.org [ajrconline.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Homogeneous gas-phase pyrolysis of acetamide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Quantum Chemical Calculations for N-(5-Bromopyrimidin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a detailed overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of N-(5-Bromopyrimidin-2-yl)acetamide. This document serves as a guide for researchers in computational chemistry and drug development, outlining the methodologies to elucidate the molecule's structural, electronic, and spectroscopic properties. While specific experimental data for this molecule is not publicly available, this guide presents the established computational protocols and expected data formats based on studies of analogous compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of pyrimidine scaffolds in pharmacologically active molecules. Quantum chemical calculations offer a powerful, non-experimental approach to understanding its molecular properties, which can guide synthesis efforts and predict its behavior in biological systems. These computational methods allow for the determination of optimized molecular geometry, vibrational frequencies, electronic properties, and spectroscopic signatures.
Methodologies and Computational Protocols
The following section details the typical computational methodologies employed for the quantum chemical analysis of organic molecules like this compound. These protocols are based on widely accepted practices in the field.
2.1. Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such analyses.
Experimental Protocol: Geometry Optimization and Frequency Calculations
-
Initial Structure Preparation: The 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Method and Basis Set: The calculation is set up using the B3LYP functional with a 6-311++G(d,p) basis set. This basis set is chosen for its ability to provide accurate results for a wide range of organic molecules.
-
Geometry Optimization: An unconstrained geometry optimization is performed to find the lowest energy conformation of the molecule. The convergence criteria are typically set to the software's default "tight" or "very tight" settings to ensure a true energy minimum is located.
-
Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data and simulated infrared (IR) and Raman spectra.
2.2. Time-Dependent Density Functional Theory (TD-DFT)
To investigate the electronic transitions and simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.
Experimental Protocol: UV-Vis Spectrum Simulation
-
Optimized Geometry: The previously optimized ground-state geometry of the molecule is used as the starting point.
-
TD-DFT Calculation: A TD-DFT calculation is performed, typically using the same functional and basis set as the geometry optimization.
-
Solvent Effects: To simulate realistic experimental conditions, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM). The solvent is chosen based on experimental conditions (e.g., ethanol, DMSO).
-
Excitation Analysis: The calculation yields the excitation energies and oscillator strengths for the lowest energy electronic transitions, which are used to generate a simulated UV-Vis spectrum.
Predicted Quantitative Data
The following tables present a hypothetical but plausible summary of the quantitative data that would be obtained from the quantum chemical calculations described above.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-N1 | 1.35 |
| C4-C5 | 1.39 | |
| C5-Br | 1.88 | |
| N1-C6 | 1.36 | |
| C7=O8 | 1.23 | |
| N3-C7 | 1.38 | |
| Bond Angles (°) | N1-C2-N3 | 125.0 |
| C4-C5-C6 | 118.5 | |
| C2-N3-C7 | 128.2 | |
| Dihedral Angles (°) | C4-C5-C6-N1 | 0.1 |
| C6-N1-C2-N3 | -0.1 | |
| O8-C7-N3-C2 | 175.4 |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 1 | 3450 | 50.2 | N-H stretch |
| 2 | 3100 | 15.8 | Aromatic C-H stretch |
| 3 | 1690 | 150.5 | C=O stretch (Amide I) |
| 4 | 1580 | 85.3 | Pyrimidine ring stretch |
| 5 | 1250 | 65.1 | C-N stretch |
| 6 | 680 | 40.7 | C-Br stretch |
Table 3: Frontier Molecular Orbital (FMO) Analysis
| Parameter | Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) | -6.85 |
| Lowest Unoccupied Molecular Orbital (LUMO) | -1.23 |
| HOMO-LUMO Energy Gap (ΔE) | 5.62 |
Table 4: Simulated Electronic Transitions (TD-DFT)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 285 | 0.25 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 250 | 0.12 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 220 | 0.08 | HOMO → LUMO+1 (n → π*) |
Visualizations
The following diagrams illustrate the typical workflows and conceptual relationships in quantum chemical calculations.
Conclusion
This technical guide outlines the standard procedures for conducting quantum chemical calculations on this compound. By employing Density Functional Theory and Time-Dependent DFT, researchers can gain significant insights into the molecule's geometric, vibrational, and electronic properties. The presented methodologies and data tables provide a robust framework for the computational characterization of this and related compounds, which is invaluable for accelerating drug discovery and development processes. The provided workflows and diagrams serve as a clear visual guide for executing and interpreting these complex calculations.
Methodological & Application
Application Notes: Synthesis of N-(5-Bromopyrimidin-2-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-(5-Bromopyrimidin-2-yl)acetamide and its subsequent derivatization through Suzuki-Miyaura cross-coupling. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and the bromo-substituent at the C5 position serves as a versatile synthetic handle for introducing molecular diversity. The N-acetamide group modulates the electronic properties of the pyrimidine ring and provides a hydrogen bond donor, which can be crucial for biological activity.
The following protocols detail a high-yield, three-step synthesis route starting from commercially available 2-aminopyrimidine. This includes the bromination of the pyrimidine ring, acetylation of the amino group, and the palladium-catalyzed cross-coupling to generate a library of N-(5-arylpyrimidin-2-yl)acetamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine (Precursor)
This protocol outlines the selective bromination of 2-aminopyrimidine at the 5-position using N-Bromosuccinimide (NBS).
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Deionized Water (H₂O)
-
Ice bath
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile (approx. 10 mL per gram of starting material).
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight in the dark.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Wash the resulting solid residue with deionized water (approx. 40 mL per gram of initial starting material).
-
Collect the white solid product by suction filtration using a Buchner funnel.
-
Dry the product in a vacuum oven to obtain pure 2-amino-5-bromopyrimidine.
Quantitative Data Summary (Protocol 1)
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Notes |
| 2-Aminopyrimidine | 1.0 | 95.10 | Starting material |
| N-Bromosuccinimide (NBS) | 1.05 | 177.98 | Brominating agent |
| Product | 173.99 | 2-Amino-5-bromopyrimidine | |
| Typical Yield | ~97% [1] |
Protocol 2: Synthesis of this compound (Core Compound)
This protocol describes the acetylation of 2-amino-5-bromopyrimidine using acetic anhydride. This method is adapted from the high-yield acetylation of 2-aminopyridine.[2]
Materials:
-
2-Amino-5-bromopyrimidine
-
Acetic Anhydride ((CH₃CO)₂O)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Place 2-amino-5-bromopyrimidine (1.0 eq) in a round-bottom flask.
-
Add acetic anhydride (2.2 eq). The acetic anhydride acts as both the acetylating agent and the solvent.
-
Heat the mixture to reflux (approximately 140°C) and maintain for 1 hour.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Dilute the mixture with a small amount of cold water and collect the solid product by filtration.
-
Wash the collected solid with cold water to remove any excess acetic acid and anhydride.
-
Dry the product under vacuum to yield this compound.
Quantitative Data Summary (Protocol 2)
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Notes |
| 2-Amino-5-bromopyrimidine | 1.0 | 173.99 | Starting material from Protocol 1 |
| Acetic Anhydride | 2.2 | 102.09 | Acetylating agent and solvent |
| Product | 216.04 | This compound | |
| Expected Yield | >95% (based on analogue) [2] |
Protocol 3: Synthesis of N-(5-Arylpyrimidin-2-yl)acetamide Derivatives via Suzuki-Miyaura Coupling
This general protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[2]
Materials:
-
This compound
-
Arylboronic Acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized Water (H₂O)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium phosphate (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 2 mL dioxane and 0.5 mL water for 0.1 g of starting material).
-
Stir the mixture at room temperature for 30 minutes to ensure proper mixing.
-
Heat the reaction mixture to 85-95°C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove insoluble salts.
-
Dilute the filtrate with ethyl acetate (approx. 50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., using a silica gel stationary phase and a hexane/ethyl acetate mobile phase) to obtain the pure N-(5-arylpyrimidin-2-yl)acetamide derivative.
Quantitative Data for Suzuki Coupling Derivatives
The following table summarizes results from the synthesis of analogous compounds, demonstrating the versatility of the Suzuki coupling with various arylboronic acids.[2]
| Arylboronic Acid Derivative | Product Yield |
| 3,5-Dimethylphenyl | Good |
| 4-Methoxyphenyl | Good |
| 4-Methylphenyl | Moderate |
| 3-Nitrophenyl | Moderate |
| 4-Chlorophenyl | Good |
| 4-Fluorophenyl | Good |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound derivatives.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for N-(5-Bromopyrimidin-2-yl)acetamide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-(5-Bromopyrimidin-2-yl)acetamide as a versatile synthetic building block in drug discovery and medicinal chemistry. This document outlines its primary applications in palladium-catalyzed cross-coupling reactions and provides detailed, adaptable experimental protocols for the synthesis of key intermediates.
Introduction
This compound is a valuable heterocyclic building block. The presence of a bromine atom on the pyrimidine ring offers a reactive handle for the formation of carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The 2-acetamido group modulates the electronic properties of the pyrimidine ring and provides a hydrogen bond donor, a feature often exploited in the design of kinase inhibitors. This scaffold is particularly relevant for the synthesis of molecules targeting protein kinases, which are crucial in oncology and inflammatory diseases.
Core Applications
The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions to introduce aryl and heteroaryl (via Suzuki coupling) or amino (via Buchwald-Hartwig amination) substituents at the 5-position of the pyrimidine ring.
Application in Kinase Inhibitor Synthesis
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site of kinases.[1] Derivatives synthesized from this compound are designed to target various protein kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases. Key kinase targets include Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk).[2][3]
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar compounds and can be used as a starting point for the synthesis of derivatives from this compound.[4][5] Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed reaction of this compound with various arylboronic acids to form N-(5-arylpyrimidin-2-yl)acetamides.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(5-arylpyrimidin-2-yl)acetamide.
Quantitative Data (Expected Yields): Based on analogous Suzuki-Miyaura reactions with similar bromo-pyrimidine substrates, yields are expected to be in the moderate to good range.[6][7]
| Arylboronic Acid Partner | Expected Yield Range |
| Phenylboronic acid | 65-80% |
| 4-Methoxyphenylboronic acid | 70-85% |
| 4-Chlorophenylboronic acid | 60-75% |
| 3,5-Dimethylphenylboronic acid | 75-90% |
| Thiophen-2-ylboronic acid | 55-70% |
Protocol 2: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed C-N bond formation between this compound and various aryl or heteroaryl amines.
Materials:
-
This compound
-
Aryl amine (e.g., aniline, substituted anilines) (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or Toluene)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding aryl amine (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture at 100-120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired N-(5-(arylamino)pyrimidin-2-yl)acetamide.
Quantitative Data (Expected Yields): Yields for Buchwald-Hartwig amination can be variable depending on the nucleophilicity and steric hindrance of the amine coupling partner. Based on similar reactions, the following yields can be expected.[4][5]
| Amine Partner | Expected Yield Range |
| Aniline | 60-75% |
| 4-Methoxyaniline | 70-85% |
| 3,5-Dimethylaniline | 65-80% |
| Morpholine | 75-90% |
| Indole | 50-65% |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex heterocyclic compounds. The protocols provided for Suzuki-Miyaura and Buchwald-Hartwig reactions offer reliable methods for derivatization, enabling the rapid generation of compound libraries for screening in drug discovery programs, particularly for the development of novel kinase inhibitors. Researchers are encouraged to use these notes as a foundation for their synthetic strategies, with the understanding that optimization may be required for specific target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application of N-(5-Bromopyrimidin-2-yl)acetamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Bromopyrimidin-2-yl)acetamide is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its pyrimidine core is a common feature in numerous biologically active compounds, making it a valuable scaffold for the development of novel therapeutic agents. The presence of a bromine atom at the 5-position provides a convenient handle for further chemical modifications through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed application notes, experimental protocols, and data on the use of this compound and its derivatives in drug discovery, with a focus on its role as a key intermediate in the synthesis of kinase inhibitors.
Core Applications in Medicinal Chemistry
The this compound scaffold is a key constituent in the development of various therapeutic agents, primarily due to the prevalence of the 2-aminopyrimidine motif as a "hinge-binding" element in numerous kinase inhibitors. This structural feature allows for crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.
One of the most prominent applications of this scaffold is in the development of Aurora kinase inhibitors . Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy. Derivatives of this compound have been explored for their potential to inhibit these kinases, leading to mitotic arrest and apoptosis in cancer cells.
Furthermore, this compound serves as a crucial intermediate in the synthesis of Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. This highlights the broader utility of this scaffold beyond kinase inhibition.
Quantitative Data Presentation
The following table summarizes the in vitro activity of AMG 900, a potent pan-Aurora kinase inhibitor whose discovery was guided by scaffolds similar to this compound. This data illustrates the therapeutic potential of targeting Aurora kinases with compounds derived from such scaffolds.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Assay Type | Reference |
| AMG 900 | Aurora A | 5 | HCT-116 | Enzyme Activity Assay | [1][2] |
| AMG 900 | Aurora B | 4 | HCT-116 | Enzyme Activity Assay | [1][2] |
| AMG 900 | Aurora C | 1 | - | Enzyme Activity Assay | [2] |
| AMG 900 | HCT-116 (colon) | 0.7 - 5.3 | HCT-116 | Cell Proliferation Assay | [1][3] |
| AMG 900 | NCI-H69 (lung) | 0.049 µM | NCI-H69 | Cell Proliferation Assay | [4] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous N-(4-Bromopyridin-2-yl)acetamide.
Materials:
-
2-Amino-5-bromopyrimidine
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromopyrimidine (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise to the stirred solution using a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Wash the resulting residue with hexane to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)
This protocol outlines a general method for assessing the inhibitory activity of compounds against Aurora kinases.
Materials:
-
Recombinant Aurora kinase (A, B, or C)
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Assay Buffer with a constant final concentration of DMSO.
-
In a 96-well plate, add the diluted test compound, the kinase substrate, and ATP solution.
-
Initiate the kinase reaction by adding the diluted Aurora kinase enzyme to each well, except for the "blank" control.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol is for evaluating the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for this compound.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: Workflow for evaluating kinase inhibitors.
Aurora Kinase Signaling Pathway in Cancer
Caption: Inhibition of Aurora Kinase pathway in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-(5-Bromopyrimidin-2-yl)acetamide in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for the development of potent and selective kinase inhibitors.[1][2] Its structural similarity to the adenine core of ATP enables it to function as a competitive inhibitor by forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[2][3] N-(5-Bromopyrimidin-2-yl)acetamide emerges as a highly versatile starting material and core scaffold for kinase inhibitor discovery. The 2-acetamido group provides a crucial interaction point with the kinase hinge, while the bromine atom at the 5-position serves as a versatile synthetic handle for introducing chemical diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of the utility of the this compound scaffold, including synthetic strategies, target kinase profiles, and detailed protocols for the development of novel kinase inhibitors.
Key Applications and Target Kinases
Derivatives of the 5-bromopyrimidine scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, particularly those implicated in oncology and inflammatory diseases.
-
Bcr-Abl Kinase: The constitutively active Bcr-Abl fusion protein is the primary driver of Chronic Myeloid Leukemia (CML). Novel inhibitors derived from 5-bromo-2,4-dichloropyrimidine have shown potent activity against the Bcr-Abl tyrosine kinase.[4][5]
-
Aurora Kinases: As key regulators of mitosis, Aurora kinases (A and B) are critical targets in cancer therapy. The 2,4-diaminopyrimidine scaffold, readily synthesized from 5-bromopyrimidine precursors, is a common feature in potent Aurora kinase inhibitors.[1][6]
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers. 5-Bromopyrimidine derivatives have been successfully developed into inhibitors of CDKs, such as CDK7, which plays a crucial role in transcription and cell cycle control.[7]
-
Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases central to cytokine signaling pathways that regulate immune response and cell growth.[8] Pyrimidine-based compounds are a well-established class of JAK inhibitors.[8][9][10]
Data Presentation: Inhibitory Activity of 5-Bromopyrimidine Derivatives
The following tables summarize the in vitro inhibitory activity of representative kinase inhibitors derived from 5-bromopyrimidine scaffolds.
Table 1: Bcr-Abl Kinase Inhibition and Cytotoxicity
| Compound ID | Modifications from Core Scaffold | Bcr-Abl IC50 (nM) | K562 Cell Line IC50 (µM) |
| 5c | 2-chloro, 4-(2,4-dichloro-5-methoxyphenyl)amino | 21.3 | 0.05 |
| 5e | 2-chloro, 4-(3-hydroxy-4-methoxyphenyl)amino | 23.4 | 0.06 |
| 6g | 2-morpholino, 4-(4-chlorophenyl)amino | 25.1 | 0.07 |
| 9e | 2-hydrazinyl, 4-(2,4-dichlorophenyl)amino | 26.3 | 0.08 |
| 9f | 2-hydrazinyl, 4-(4-chlorophenyl)amino | 28.1 | 0.08 |
| 10c | 2-(substituted hydrazono), 4-(4-chlorophenyl)amino | 29.5 | 0.09 |
| Dasatinib | Reference Compound | 1.0 | 0.003 |
| (Data sourced and adapted from Chandrasekaran et al., European Journal of Medicinal Chemistry, 2016.[4][5]) |
Table 2: CDK and Aurora Kinase Inhibition
| Compound Class | Representative Compound | Target Kinase | IC50 (nM) |
| Pyrazolopyrimidine | THZ1 | CDK7 | 3.2 |
| 2,4-Diaminopyrimidine | Compound 22 | CDK7 | 7.21 |
| 2,4-Diaminopyrimidine | Alisertib (MLN8237) | Aurora A | 1.2 |
| 2,4-Diaminopyrimidine | Barasertib (AZD1152) | Aurora B | 0.37 |
| (Data sourced and adapted from BenchChem[7] and Patel et al., MDPI, 2021[6]) |
Signaling Pathways and Mechanism of Action
Kinase inhibitors derived from this compound typically function by competitively binding to the ATP pocket of the target kinase, thereby blocking downstream phosphorylation events and interrupting aberrant signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of pyrimidine-based inhibitors of Janus tyrosine kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-(5-Bromopyrimidin-2-yl)acetamide in Drug Discovery: A Guide for Researchers
Application Notes & Protocols
N-(5-Bromopyrimidin-2-yl)acetamide is a key heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of potent kinase inhibitors in the oncology drug discovery pipeline. Its structural features, particularly the aminopyrimidine core, allow for the design of molecules that can effectively compete with ATP for the binding pocket of various kinases, leading to the modulation of critical cellular signaling pathways involved in cancer progression.
This document provides detailed application notes on the utility of this compound, focusing on its role in the development of targeted cancer therapeutics. It includes quantitative data for a representative derivative, AMG 900, and comprehensive experimental protocols for the evaluation of such compounds.
Application in Kinase Inhibitor Development
The this compound moiety is a privileged structure in the design of kinase inhibitors. The pyrimidine ring can establish crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The bromo-substituent at the 5-position offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
A significant application of this scaffold is in the development of inhibitors for kinases that are often overexpressed or mutated in cancer, such as Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).
Case Study: AMG 900 - An Aurora Kinase Inhibitor
To illustrate the potential of the broader aminopyrimidine acetamide class, to which this compound belongs, we present data on AMG 900, a potent Aurora kinase inhibitor. This compound demonstrates the successful application of this scaffold in developing a clinical candidate.
Table 1: In Vitro Potency of AMG 900 Against Cancer Cell Lines
| Cell Line | Cancer Type | Multidrug Resistance (MDR) Phenotype | IC50 (nM)[1] |
| HCT116 | Colon Carcinoma | Drug-Sensitive | 1.8 |
| HCT-15 | Colorectal Adenocarcinoma | P-gp Overexpression | 1.3 |
| MES-SA | Uterine Sarcoma | Drug-Sensitive | 1.1 |
| MES-SA-Dx5 | Uterine Sarcoma | P-gp Overexpression | 1.1 |
| 769-P | Renal Cell Carcinoma | P-gp Overexpression | 1.2 |
| SNU-449 | Hepatocellular Carcinoma | P-gp Overexpression | 1.5 |
Table 2: Kinase Inhibitory Profile of AMG 900
| Kinase Target | IC50 (nM)[2] |
| Aurora A | 5 |
| Aurora B | 4 |
| Aurora C | 1 |
Signaling Pathway and Mechanism of Action
Derivatives of the this compound scaffold, such as AMG 900, primarily function by inhibiting Aurora kinases. These are serine/threonine kinases that play a critical role in the regulation of mitosis. Their inhibition disrupts key mitotic processes, including spindle formation and chromosome segregation, leading to mitotic catastrophe and ultimately, apoptosis in cancer cells.[1][2] A key advantage of this mechanism is its effectiveness against multidrug-resistant (MDR) cancer cells, as it bypasses the common resistance mechanisms mediated by ABC transporters like P-glycoprotein (P-gp).[1]
Inhibition of Aurora kinases by this compound derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of compounds derived from the this compound scaffold.
Synthesis of this compound Derivatives
A general synthetic workflow for creating a library of derivatives for screening.
A generalized workflow for the synthesis and screening of derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. The final concentrations should typically range from 0.01 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Target Engagement
This protocol is used to confirm that the compound is inhibiting the intended kinase target within the cell.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A/B/C, anti-total-Aurora A/B/C, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The level of the phosphorylated target protein should decrease with increasing concentrations of the inhibitor. GAPDH or another housekeeping protein is used as a loading control.
Conclusion
This compound is a valuable starting point for the development of novel kinase inhibitors. Its amenability to chemical modification allows for the generation of diverse compound libraries, and its core structure is well-suited for targeting the ATP-binding site of kinases. The data and protocols provided herein offer a framework for researchers to utilize this scaffold in their drug discovery efforts, particularly in the pursuit of new treatments for cancer, including those that have developed resistance to existing therapies.
References
N-(5-Bromopyrimidin-2-yl)acetamide: A Key Precursor in the Synthesis of Potent Anticancer Agents
Introduction:
N-(5-Bromopyrimidin-2-yl)acetamide is a pivotal building block in the development of targeted anticancer therapies, particularly in the synthesis of kinase inhibitors. The pyrimidine core is a well-established scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding sites of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The presence of a bromine atom at the 5-position provides a versatile handle for synthetic modification, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This allows for the introduction of diverse aryl and heteroaryl moieties, enabling the fine-tuning of the pharmacological properties of the final compounds. The acetamide group at the 2-position can also be modulated to optimize binding affinity and selectivity for the target kinase.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent elaboration into a representative kinase inhibitor. The methodologies and data presented are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents.
Data Presentation
The following tables summarize key quantitative data related to the synthesis of the precursor and a representative final product, as well as the biological activity of the final compound.
Table 1: Synthesis Yields
| Compound | Starting Material | Reaction Type | Yield (%) |
| 2-Amino-5-bromopyrimidine | 2-Aminopyrimidine | Bromination | ~97% |
| This compound | 2-Amino-5-bromopyrimidine | N-Acetylation | High |
| N-(5-(4-(Aminomethyl)phenyl)pyrimidin-2-yl)acetamide (Representative Kinase Inhibitor Intermediate) | This compound | Suzuki Coupling | Moderate to Good |
Table 2: Biological Activity of a Representative Pyrimidine-Based Kinase Inhibitor
| Compound | Target | IC50 (nM) | Cancer Cell Line | Reference Compound |
| Representative N-(5-Arylpyrimidin-2-yl)acetamide Derivative | Kinase (e.g., Src, Abl) | Low nM | Various | Dasatinib |
Note: The IC50 values for representative compounds are typically in the low nanomolar range, indicating high potency. Actual values would be determined experimentally for a specific synthesized molecule.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the two-step synthesis of the title precursor from 2-aminopyrimidine.
Step 1: Synthesis of 2-Amino-5-bromopyrimidine
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) to the cooled solution while stirring.
-
Allow the reaction mixture to stir in the dark at room temperature overnight.
-
Remove the acetonitrile under reduced pressure.
-
Wash the resulting solid with water.
-
Collect the solid by filtration and dry under vacuum to yield 2-amino-5-bromopyrimidine as a white solid.[1]
Step 2: N-Acetylation of 2-Amino-5-bromopyrimidine
Materials:
-
2-Amino-5-bromopyrimidine
-
Acetic anhydride
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for work-up
Procedure:
-
Dissolve 2-amino-5-bromopyrimidine (1.0 eq) in the chosen aprotic solvent in a round-bottom flask.
-
Add a base such as pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product into the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Representative N-(5-Arylpyrimidin-2-yl)acetamide Kinase Inhibitor via Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(aminomethyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K3PO4 or Na2CO3)
-
Solvent system (e.g., 1,4-dioxane/water or DMF)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(5-arylpyrimidin-2-yl)acetamide derivative.
Visualizations
Mechanism of Action and Signaling Pathways
Derivatives of this compound often function as ATP-competitive kinase inhibitors. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This phosphorylation event acts as a molecular switch, activating or deactivating downstream signaling pathways that control cell growth, proliferation, differentiation, and survival.
In many cancers, specific kinases are constitutively active due to mutations or overexpression, leading to uncontrolled cell proliferation. The pyrimidine-based inhibitors, synthesized from precursors like this compound, are designed to fit into the ATP-binding pocket of these kinases. By occupying this site, they prevent ATP from binding, thereby blocking the phosphorylation of substrate proteins and inhibiting the aberrant downstream signaling. This targeted inhibition can lead to cell cycle arrest, apoptosis (programmed cell death), and a reduction in tumor growth.
Prominent kinase targets for this class of compounds include Src, Abl, and Epidermal Growth Factor Receptor (EGFR), which are key players in various hematological malignancies and solid tumors. The specific kinase inhibited and the resulting biological effect depend on the nature of the aryl group introduced via the Suzuki coupling and other modifications to the core scaffold.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of potential anticancer agents, particularly kinase inhibitors. The synthetic routes are generally robust and amenable to the generation of diverse chemical libraries for structure-activity relationship studies. The ability to readily modify the pyrimidine core allows for the optimization of potency, selectivity, and pharmacokinetic properties, making this an important scaffold in modern oncology drug discovery. The protocols and information provided herein serve as a foundational guide for researchers aiming to explore the therapeutic potential of this promising class of compounds.
References
Application Notes and Protocols: N-(5-Bromopyrimidin-2-yl)acetamide as a Key Intermediate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(5-Bromopyrimidin-2-yl)acetamide, a critical intermediate in the synthesis of the FDA-approved anti-cancer agent Sonidegib. This document details its synthesis, physical and chemical properties, and its application in the manufacturing of Sonidegib, a potent inhibitor of the Hedgehog signaling pathway. Detailed experimental protocols for key synthetic steps are provided, along with visual representations of the synthetic workflow and the relevant biological pathway.
Introduction
This compound is a key building block in the synthesis of Sonidegib (Odomzo®), a pharmaceutical agent used in the treatment of locally advanced basal cell carcinoma.[1][2] Its structure, featuring a reactive bromine atom on the pyrimidine ring, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. The acetamide group modulates the reactivity of the pyrimidine ring and is a common feature in many biologically active molecules. This document outlines the synthesis of this compound and its subsequent conversion to a key precursor of Sonidegib.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, quality control, and handling in a laboratory and manufacturing setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 180530-15-8 | [3][4] |
| Molecular Formula | C₆H₆BrN₃O | [4] |
| Molecular Weight | 216.04 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (typical) | [4] |
| Storage | Sealed in dry, room temperature |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-aminopyrimidine: bromination followed by acetylation.
Step 1: Synthesis of 2-Amino-5-bromopyrimidine
The initial step involves the regioselective bromination of 2-aminopyrimidine. A high-yielding and straightforward procedure utilizes N-Bromosuccinimide (NBS) as the brominating agent.
Table 2: Quantitative Data for the Synthesis of 2-Amino-5-bromopyrimidine
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |
| 2-Aminopyrimidine | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | Overnight | 97% | Not Reported | [5] |
Step 2: Acetylation of 2-Amino-5-bromopyrimidine
The subsequent step is the N-acetylation of 2-amino-5-bromopyrimidine to yield the target intermediate. Acetic anhydride is a common and effective acetylating agent for this transformation. The following protocol is based on a well-established procedure for the acetylation of a similar substrate, 2-aminopyridine.[6]
Table 3: Representative Quantitative Data for the Acetylation of an Aminopyridine Derivative
| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | 99.2 | [6] |
Application in the Synthesis of Sonidegib: Suzuki-Miyaura Coupling
This compound serves as a crucial electrophile in a Suzuki-Miyaura cross-coupling reaction to form a key biphenyl intermediate in the synthesis of Sonidegib. This reaction creates a pivotal carbon-carbon bond in the final drug molecule.
Table 4: Representative Conditions for Suzuki-Miyaura Coupling of a Bromo-pyrimidine Derivative
| Electrophile | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 2-aminopyrimidine (e.g., 2.5 g, 26.29 mmol) in acetonitrile (25 mL) in a round-bottom flask.[5]
-
Cool the solution in an ice bath.[5]
-
Slowly add N-bromosuccinimide (4.6 g, 27.9 mmol) to the stirred solution.[5]
-
Allow the reaction mixture to stir in the dark at room temperature overnight.[5]
-
Remove the solvent under reduced pressure.[5]
-
Wash the residue with water (100 mL).[5]
-
Collect the solid product by suction filtration and dry it in vacuo to obtain 2-amino-5-bromopyrimidine as a white solid.[5]
Protocol 2: Synthesis of this compound (Representative Protocol)
Materials:
-
2-Amino-5-bromopyrimidine
-
Acetic Anhydride
-
Ethyl Acetate
-
Ice
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromopyrimidine (1 equivalent).
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the flask.
-
Stir the reaction mixture for 1-2 hours, maintaining the temperature below 60 °C.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into ice water to quench the excess acetic anhydride.[6]
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.[6]
-
Combine the organic layers and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to achieve high purity.
Protocol 3: Suzuki-Miyaura Coupling for Sonidegib Precursor Synthesis (Representative Protocol)
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (e.g., 2-methyl-4'-(trifluoromethoxy)biphenyl-3-ylboronic acid) (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water mixture)
-
Schlenk flask or similar reaction vessel
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from 2-aminopyrimidine to a key biphenyl precursor of Sonidegib, highlighting the role of this compound.
Caption: Synthetic workflow for a Sonidegib precursor.
Hedgehog Signaling Pathway and Inhibition by Sonidegib
Sonidegib functions by inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. Aberrant activation of this pathway is implicated in the development of certain cancers, including basal cell carcinoma.[1] The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by Sonidegib.
Caption: Hedgehog signaling pathway and Sonidegib inhibition.
Conclusion
This compound is a valuable intermediate in the pharmaceutical industry, playing a pivotal role in the synthesis of the anti-cancer drug Sonidegib. The synthetic routes and protocols detailed in these application notes provide a solid foundation for researchers and drug development professionals working on the synthesis of Sonidegib and related compounds. The provided visualizations offer a clear understanding of the synthetic workflow and the biological context of this important pharmaceutical agent. Further optimization of the outlined protocols may be necessary to meet specific manufacturing requirements.
References
- 1. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 180530-15-8|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of N-(5-Bromopyrimidin-2-yl)acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of N-(5-bromopyrimidin-2-yl)acetamide analogs, a chemical scaffold of interest in the discovery of novel kinase inhibitors. The protocols detailed below are optimized for identifying and characterizing the inhibitory activity of these compounds against key oncogenic kinases, such as PIM-1, and for assessing their cytotoxic effects on cancer cell lines.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors. Analogs of this compound are promising candidates for the development of targeted cancer therapies. PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers, is a key target for such compounds. The PIM-1 signaling pathway plays a crucial role in cell survival, proliferation, and apoptosis.[1][2][3] High-throughput screening assays are essential for efficiently evaluating large libraries of these analogs to identify lead compounds with therapeutic potential.
Data Presentation: In Vitro Efficacy of Representative Kinase Inhibitors
The following tables summarize the in vitro potency of well-characterized PIM kinase inhibitors, which can serve as a reference for data generated with this compound analogs.
Table 1: Biochemical Potency of Representative PIM Kinase Inhibitors
| Inhibitor | PIM-1 IC50/Ki (nM) | PIM-2 IC50/Ki (nM) | PIM-3 IC50/Ki (nM) | Reference |
| AZD1208 | 0.4 (IC50) | 5 (IC50) | 1.9 (IC50) | [4] |
| SGI-1776 | 7 (IC50) | 363 (IC50) | 69 (IC50) | [4] |
| CX-6258 | 5 (IC50) | 25 (IC50) | 16 (IC50) | [4] |
| PIM447 | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | [4] |
| TP-3654 | 5 (Ki) | 239 (Ki) | 42 (Ki) | [4] |
Table 2: Cellular Activity of Representative PIM Kinase Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| AZD1208 | MOLM-13 | Acute Myeloid Leukemia | 8 | [4] |
| SGI-1776 | MV-4-11 | Acute Myeloid Leukemia | 49 | [4] |
| CX-6258 | MM.1S | Multiple Myeloma | 100 | [4] |
Signaling Pathway
The diagram below illustrates the PIM-1 kinase signaling pathway, a critical regulator of cell survival and proliferation. PIM-1 is often activated downstream of the JAK/STAT pathway and proceeds to phosphorylate numerous substrates that inhibit apoptosis and promote cell cycle progression.[1][3][5]
Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols
Biochemical HTS: LanthaScreen® TR-FRET Kinase Assay
This protocol is designed to measure the direct inhibition of PIM-1 kinase activity by this compound analogs using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6][7][8][9]
Materials:
-
PIM-1 Kinase (recombinant)
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen® Tb-anti-pSubstrate Antibody
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
TR-FRET Dilution Buffer
-
EDTA
-
This compound analogs dissolved in DMSO
-
Low-volume 384-well plates (black or white)
-
TR-FRET compatible plate reader
Workflow Diagram:
Caption: Workflow for the LanthaScreen® TR-FRET Kinase Assay.
Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound analogs in DMSO. Dispense 1 µL of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and a known PIM-1 inhibitor as a positive control.
-
Enzyme Addition: Dilute the PIM-1 enzyme to the desired concentration in kinase reaction buffer. Add 5 µL of the diluted enzyme to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate Kinase Reaction: Prepare a substrate/ATP mixture in the kinase reaction buffer. Initiate the reaction by adding 5 µL of this mixture to each well. The final ATP concentration should be at the Km for PIM-1.
-
Kinase Reaction Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction and Add Detection Reagents: Prepare a solution of EDTA and Tb-anti-pSubstrate antibody in TR-FRET dilution buffer. Add 10 µL of this solution to each well to stop the kinase reaction and initiate the detection process.
-
Detection Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow for the development of the TR-FRET signal.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based HTS: MTT Cytotoxicity Assay
This protocol assesses the effect of this compound analogs on the viability and proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell health.[10][11][12]
Materials:
-
Cancer cell line (e.g., MOLM-13, MV-4-11)
-
Complete cell culture medium
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Cell Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).
-
Incubation: Incubate the cells with the compounds for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubation for Dissolution: Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of the samples at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Macitentan from N-(5-Bromopyrimidin-2-yl)acetamide Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macitentan is a potent dual endothelin receptor antagonist (ERA) utilized in the treatment of pulmonary arterial hypertension (PAH).[1] Its chemical name is N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide. These application notes provide a comprehensive, step-by-step protocol for the synthesis of Macitentan, commencing from the precursor N-(5-Bromopyrimidin-2-yl)acetamide. The described synthetic route is a plausible pathway based on established organic chemistry transformations and published synthesis methodologies for Macitentan and its intermediates.
Overall Synthetic Pathway
The synthesis of Macitentan from this compound is proposed as a five-step process. This pathway begins with the hydrolysis of the starting material to yield 2-amino-5-bromopyrimidine. This intermediate is then converted to 5-bromo-2-chloropyrimidine via a Sandmeyer-type reaction. The subsequent steps follow a well-established route for Macitentan synthesis, involving the preparation of a key sulfamide intermediate, the addition of an ethylene glycol linker, and a final coupling reaction to yield Macitentan.
Caption: Overall synthetic pathway for Macitentan.
Experimental Protocols
Step 1: Hydrolysis of this compound to 2-Amino-5-bromopyrimidine (Proposed Protocol)
This initial step involves the removal of the acetyl group from the starting material to yield the corresponding amine. This can be achieved through standard acidic or basic hydrolysis.
Methodology:
-
To a round-bottom flask, add this compound.
-
Add a 3M aqueous solution of hydrochloric acid (HCl) or a 2M aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux (approximately 100 °C) and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If acidic hydrolysis was used, neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8. If basic hydrolysis was used, neutralize with a suitable acid (e.g., 1M HCl).
-
The product, 2-amino-5-bromopyrimidine, may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Conversion of 2-Amino-5-bromopyrimidine to 5-Bromo-2-chloropyrimidine (Proposed Protocol based on Sandmeyer Reaction)
The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3]
Methodology:
-
Cool a solution of concentrated hydrochloric acid in water to 0 °C in an ice bath.
-
Add 2-amino-5-bromopyrimidine to the cold acid solution with stirring.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature between 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 5-bromo-2-chloropyrimidine, which can be purified by column chromatography or recrystallization.
Step 3: Synthesis of N-(5-(4-Bromophenyl)-6-chloropyrimidin-4-yl)-N'-propylsulfamide
This step involves the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with N-propylsulfamide.
Methodology:
-
In a reaction flask, dissolve N-propylsulfamide in dimethyl sulfoxide (DMSO).
-
Add a base such as potassium tert-butoxide or sodium tert-pentoxide portion-wise at 10-20 °C.[1][4]
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Add a solution of 5-(4-bromophenyl)-4,6-dichloropyrimidine in DMSO dropwise to the reaction mixture.
-
Cool the reaction mixture and acidify with an aqueous solution of citric acid to a pH of 3.0-3.5.[4]
-
Add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum at 50-55 °C.[1]
-
The crude product can be recrystallized from a solvent such as isopropanol to yield the pure compound.[4]
Step 4: Synthesis of N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)-N'-propylsulfamide
This intermediate is formed by the reaction of the product from Step 3 with ethylene glycol.
Methodology:
-
To a reaction flask, add ethylene glycol and a solvent such as toluene.[4]
-
Add a base, for example, sodium tert-pentoxide or potassium tert-butoxide.[1][4]
-
To this mixture, add N-(5-(4-Bromophenyl)-6-chloropyrimidin-4-yl)-N'-propylsulfamide.
-
Heat the reaction mixture to 95-105 °C and stir for 12-36 hours.[1][4]
-
Cool the reaction to room temperature and add an aqueous solution of citric acid followed by water.[4]
-
Stir until a solid precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The product can be purified by recrystallization from a solvent like isopropanol.[4]
Step 5: Synthesis of Macitentan
The final step is the coupling of the hydroxyethoxy intermediate with 5-bromo-2-chloropyrimidine.
Methodology:
-
Dissolve N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)-N'-propylsulfamide in a solvent mixture of toluene and tetrahydrofuran (THF).[4]
-
Add a base such as sodium tert-pentoxide or sodium hydride at 10-15 °C.[1]
-
Stir the mixture for 20-30 minutes.
-
Add a solution of 5-bromo-2-chloropyrimidine in a solvent like dimethylformamide (DMF) or THF.
-
Allow the reaction to proceed at room temperature for 5-6 hours.[1]
-
Upon completion, quench the reaction with an aqueous citric acid solution.[1]
-
Separate the organic layer, wash with brine, and concentrate under reduced pressure to obtain crude Macitentan.[1]
-
The crude product can be purified by recrystallization from methanol to yield pure Macitentan.[4][5]
Data Presentation
| Step | Intermediate/Product | Reagents and Solvents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 3 | N-(5-(4-Bromophenyl)-6-chloropyrimidin-4-yl)-N'-propylsulfamide | 5-(4-bromophenyl)-4,6-dichloropyrimidine, N-propylsulfamide, Sodium tert-pentoxide, DMSO | 2 hours | Room Temp. | 85.73 | 99.61 |
| 4 | N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)-N'-propylsulfamide | N-(5-(4-Bromophenyl)-6-chloropyrimidin-4-yl)-N'-propylsulfamide, Ethylene glycol, Sodium tert-pentoxide, Toluene | 36 hours | 95-100 | 85 | 98.57 |
| 5 | Macitentan | N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)-N'-propylsulfamide, 5-Bromo-2-chloropyrimidine, Sodium tert-pentoxide, Toluene/THF | 5-6 hours | Room Temp. | ~89 (after recrystallization) | >99.8 |
Note: Data for steps 3-5 is compiled from literature sources.[1][4][5] Yields and purities are representative and may vary based on specific reaction conditions and purification methods.
Experimental Workflow Visualization
Caption: Detailed workflow for the core synthesis of Macitentan.
References
- 1. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 2. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Process For Synthesis Of Macitentan [quickcompany.in]
- 5. CN105461639A - Method for refining high-purity macitentan - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(5-Bromopyrimidin-2-yl)acetamide
This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the yield and purity of N-(5-Bromopyrimidin-2-yl)acetamide. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.
Troubleshooting Guide: Common Issues and Solutions
Low yields in the synthesis of this compound can arise from several factors, including side reactions, incomplete conversion of starting materials, and purification losses. This section provides solutions to common problems.
Problem 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material, 2-amino-5-bromopyrimidine. - Extend reaction time: If the starting material is still present, prolong the reaction time. - Increase temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. |
| Suboptimal Reagent Stoichiometry | - Acetylating Agent: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent (acetic anhydride or acetyl chloride) to drive the reaction to completion. A large excess can promote diacylation. |
| Inefficient Base | - Base Selection: Pyridine is a commonly used base and solvent. Triethylamine (TEA) can also be employed. The choice of base can influence the reaction rate and yield. |
| Moisture in Reaction | - Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can hydrolyze the acetylating agent. |
Problem 2: Formation of Byproducts (Diacylation)
A common byproduct is the diacetylated compound, N-acetyl-N-(5-bromopyrimidin-2-yl)acetamide. The exocyclic amino group of the pyrimidine ring can undergo a second acetylation.
| Strategy to Minimize Diacylation | Details |
| Control Stoichiometry | Limit the amount of the acetylating agent to 1.0-1.2 equivalents relative to 2-amino-5-bromopyrimidine. |
| Lower Reaction Temperature | Perform the reaction at a lower temperature (e.g., room temperature or 0 °C initially) to favor mono-acetylation. Higher temperatures can increase the rate of diacylation. |
| Choice of Acetylating Agent | Acetic anhydride is generally less reactive than acetyl chloride, which may provide better control and reduce the formation of the diacetylated byproduct. |
Problem 3: Difficulty in Product Purification and Isolation
| Issue | Recommended Solution |
| Product is difficult to crystallize | - Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystallization. - Seeding: Introduce a small seed crystal of the pure product to the supersaturated solution. - Solvent System: Experiment with different solvent systems for recrystallization. Common choices include ethanol, ethyl acetate, or a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexane). |
| "Oiling out" of product | This occurs when the product separates as a liquid instead of a solid. - Slow Cooling: Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool very slowly. - Solvent Adjustment: Add a small amount of a solvent in which the product is more soluble to the hot solution before cooling. |
| Colored Impurities | - Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct method is the N-acylation of 2-amino-5-bromopyrimidine using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Q2: Can I use a different acetylating agent besides acetic anhydride or acetyl chloride?
A2: While acetic anhydride and acetyl chloride are the most common, other acetylating agents could potentially be used. However, their reactivity and the reaction conditions would need to be optimized to maximize the yield of the desired mono-acetylated product and minimize side reactions.
Q3: What is the role of the base in this reaction?
A3: The base, typically pyridine or triethylamine, serves two main purposes: it neutralizes the acid (acetic acid or hydrochloric acid) generated during the reaction, and it can also act as a catalyst.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the purified product can also be compared to the literature value.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can influence the yield of this compound. This data is compiled from analogous reactions and general principles of organic synthesis and should be used as a guide for optimization.
Table 1: Effect of Acetylating Agent and Stoichiometry
| Acetylating Agent | Equivalents | Typical Yield Range (%) | Notes |
| Acetic Anhydride | 1.1 - 1.5 | 70 - 85 | Less reactive, easier to control, may require heating. |
| Acetic Anhydride | > 2.0 | Variable | Increased risk of diacylation, leading to lower yield of the desired product. |
| Acetyl Chloride | 1.1 - 1.3 | 75 - 90 | More reactive, can often be run at lower temperatures, but may be harder to control. |
| Acetyl Chloride | > 1.5 | Variable | High risk of diacylation and other side reactions. |
Table 2: Influence of Base and Solvent
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pyridine | Pyridine | 80 - 100 | 70 - 85 | Pyridine acts as both base and solvent. |
| Triethylamine | Dichloromethane | 0 to rt | 75 - 90 | Milder conditions, easier removal of solvent and base. |
| Triethylamine | Acetonitrile | rt to 60 | 70 - 85 | Good alternative to chlorinated solvents. |
| None (neat) | Acetic Anhydride | 90 - 110 | 65 - 80 | Can lead to more byproducts if not carefully controlled. |
Table 3: Impact of Reaction Temperature and Time
| Temperature (°C) | Time (h) | Typical Yield Range (%) | Notes |
| 0 - Room Temp | 4 - 12 | 75 - 90 | Milder conditions, generally favors mono-acetylation. |
| 50 - 70 | 2 - 4 | 70 - 85 | Faster reaction rates, but increased risk of side reactions. |
| > 80 | 1 - 3 | 60 - 75 | Higher temperatures can lead to significant byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis using Acetic Anhydride in Pyridine
This protocol is a general procedure for the N-acylation of an aminopyrimidine.
Materials:
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2-amino-5-bromopyrimidine
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyrimidine (1.0 equivalent) in pyridine.
-
Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.
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Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
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Pour the mixture into ice-water to precipitate the crude product.
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Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water.
Protocol 2: Synthesis using Acetyl Chloride and Triethylamine
This protocol utilizes a more reactive acetylating agent under milder conditions.
Materials:
-
2-amino-5-bromopyrimidine
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA)
-
Acetyl chloride
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyrimidine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM via the dropping funnel.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction by adding water.
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Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical diagram illustrating the troubleshooting process for low yield in the synthesis.
Technical Support Center: Purification of N-(5-Bromopyrimidin-2-yl)acetamide and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(5-Bromopyrimidin-2-yl)acetamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and its derivatives?
A1: The main challenges in purifying these compounds stem from their polarity, which can lead to difficulties in separation from polar impurities and starting materials. Common issues include poor solubility in non-polar solvents, making recrystallization challenging, and strong interactions with polar stationary phases in chromatography, which can result in poor peak shape and resolution.
Q2: What are the most common impurities to expect in the synthesis of this compound?
A2: Common impurities can include unreacted 2-amino-5-bromopyrimidine, the di-acetylated byproduct N-(5-bromopyrimidin-2-yl)-N-acetylacetamide, and residual acetic anhydride or acid. The presence of these impurities can complicate purification due to their similar polarities to the desired product.
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification technique depends on the impurity profile and the scale of the purification. The most common and effective methods are:
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Recrystallization: Ideal for removing less soluble or more soluble impurities. Finding a suitable solvent or solvent system is key.
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Column Chromatography: Highly effective for separating compounds with different polarities. Silica gel is a common stationary phase.
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Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution for separating closely related impurities and is suitable for obtaining high-purity material, especially on a smaller scale.
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the hot solvent.
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Cause: The solvent is not polar enough.
-
Solution: Try a more polar solvent or a solvent mixture. For this compound, polar solvents like ethanol, methanol, or isopropanol, potentially with a small amount of water, are good starting points.
Problem: The compound oils out or precipitates as an amorphous solid upon cooling.
-
Cause: The solution is too concentrated, or the cooling is too rapid.
-
Solution:
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Add a small amount of hot solvent to the oiled-out mixture to redissolve it.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
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If the problem persists, try a different solvent system.
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Problem: Low recovery of the purified product.
-
Cause:
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The compound has significant solubility in the cold solvent.
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Too much solvent was used for dissolution.
-
-
Solution:
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Ensure the solution is cooled sufficiently in an ice bath to minimize solubility.
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Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Consider using a two-solvent system where the compound is soluble in one solvent and insoluble in the other (the "anti-solvent").
-
Column Chromatography
Problem: Poor separation of the product from an impurity (spots are too close on TLC).
-
Cause: The mobile phase polarity is not optimal.
-
Solution:
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
-
If the spots are too low on the TLC plate (low Rf), increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio or add a small amount of methanol).
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Problem: The product is streaking on the TLC plate and the column.
-
Cause:
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The compound is too polar for the mobile phase.
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The sample is overloaded on the column.
-
-
Solution:
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Increase the polarity of the mobile phase.
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For basic compounds like pyrimidines, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can improve peak shape.
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Reduce the amount of crude material loaded onto the column.
-
Preparative HPLC
Problem: Poor peak shape (tailing or fronting).
-
Cause:
-
Secondary interactions with the stationary phase.
-
Column overload.
-
-
Solution:
-
Add a modifier to the mobile phase. For basic compounds, adding a small amount of an acid like formic acid or trifluoroacetic acid (0.1%) can improve peak shape by protonating the analyte.
-
Reduce the injection volume or the concentration of the sample.
-
Data Presentation
Table 1: Representative Recrystallization Solvents for Acetamide Derivatives
| Compound Class | Recrystallization Solvent(s) | Observed Purity | Reference |
| Bromo-substituted Acetanilides | Ethanol/Water | >98% | General knowledge |
| Isopropanol | >98% | General knowledge | |
| Ethyl Acetate/Hexane | >97% | General knowledge |
Table 2: Typical Performance of Preparative HPLC for Pharmaceutical Intermediates
| Parameter | Typical Value |
| Loading Capacity (C18, 5 µm, 30x50 mm column) | 100 - 500 mg |
| Purity of Collected Fractions | >99% |
| Recovery | >90% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water or hexane) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.
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Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.
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Analysis: Determine the purity of the recrystallized product by an appropriate analytical method such as HPLC or NMR spectroscopy.
Protocol 2: Column Chromatography of this compound
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TLC Analysis: Develop a suitable mobile phase system using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product.
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Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Preparative HPLC Purification
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Analytical Method Development: Develop an analytical HPLC method to separate the target compound from its impurities. A C18 reverse-phase column is a good starting point. The mobile phase will typically consist of a mixture of water and an organic solvent (acetonitrile or methanol), often with an acidic modifier like 0.1% formic acid.
-
Method Scale-up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume based on the column dimensions.
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Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and run the separation.
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Fraction Collection: Collect the fractions corresponding to the peak of the desired product.
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Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize or extract the remaining aqueous solution to obtain the final purified compound.
Visualization
Caption: A general workflow for the purification and troubleshooting of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
Technical Support Center: Synthesis of N-(5-Bromopyrimidin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of N-(5-Bromopyrimidin-2-yl)acetamide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (2-amino-5-bromopyrimidine) is still present, consider extending the reaction time or slightly increasing the reaction temperature. |
| Formation of N,N-diacetylated side product. | Use a controlled amount of acetic anhydride (1.0-1.2 equivalents). Perform the reaction at a lower temperature (e.g., room temperature or slightly above) to minimize over-acetylation.[1] | |
| Hydrolysis of the product during workup. | Ensure the workup conditions are not overly acidic or basic for prolonged periods. | |
| Presence of a Major Impurity | Formation of the N,N-diacetylated side product. | This is the most common side product. To remove it, you can attempt selective hydrolysis by dissolving the crude mixture in a solvent like ethanol and adding a catalytic amount of a mild acid or base, monitoring the conversion back to the mono-acetylated product by TLC. Alternatively, purification by column chromatography may be effective. |
| Unreacted 2-amino-5-bromopyrimidine. | Improve the reaction conditions as mentioned for low yield. The starting material can typically be removed by recrystallization of the product. | |
| Di-brominated impurities from the starting material. | Ensure the purity of the starting 2-amino-5-bromopyrimidine. If di-brominated species are present, they may be difficult to remove from the final product and may require purification of the starting material before use. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | The N,N-diacetylated side product can be oily and hinder crystallization. Purify the crude product using column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent. | Screen for a suitable solvent or solvent system. Good single solvents for recrystallization of acetamides are often ethanol, ethyl acetate, or water. Solvent mixtures like ethyl acetate/hexanes or ethanol/water can also be effective.[2][3] | |
| Supersaturation. | If the product "oils out," try redissolving the mixture by heating and adding a small amount of additional solvent, then allow it to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound and how can I identify it?
A1: The most common side product is the N,N-diacetylated derivative, N,N-diacetyl-5-bromopyrimidin-2-amine. This occurs when the exocyclic amino group of 2-amino-5-bromopyrimidine is acetylated twice.
You can identify this side product using a few analytical techniques:
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Thin Layer Chromatography (TLC): The diacetylated product is typically less polar than the desired mono-acetylated product. Therefore, it will have a higher Rf value on a silica gel TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The desired product, this compound, will show a characteristic N-H proton signal (a singlet) in the downfield region (typically > 8 ppm). The diacetylated side product will lack this N-H signal. Additionally, the diacetylated compound will have two acetyl methyl signals, which may be distinct depending on the rotational barrier around the N-C(O) bonds.
-
¹³C NMR: The diacetylated product will show two carbonyl carbon signals, whereas the desired product will only show one.
-
Q2: How can I minimize the formation of the N,N-diacetylated side product?
A2: To minimize the formation of the diacetylated byproduct, you should carefully control the reaction conditions:
-
Stoichiometry: Use a precise amount of the acetylating agent, typically acetic anhydride, in the range of 1.0 to 1.2 molar equivalents relative to 2-amino-5-bromopyrimidine.[1] Using a large excess of acetic anhydride will significantly favor the formation of the diacetylated product.
-
Reaction Temperature: Perform the acylation at a moderate temperature. Running the reaction at room temperature or with gentle heating is often sufficient for the formation of the desired mono-acetylated product. Higher temperatures can promote the second acetylation.[1]
-
Order of Addition: Slowly add the acetic anhydride to the solution of 2-amino-5-bromopyrimidine to maintain a low instantaneous concentration of the acetylating agent.
Q3: My reaction has produced a significant amount of the N,N-diacetylated side product. Is it possible to convert it back to the desired this compound?
A3: Yes, it is often possible to selectively hydrolyze one of the acetyl groups from the N,N-diacetylated side product to yield the desired mono-acetylated compound. This can be achieved by treating the crude mixture with a mild acid or base in a protic solvent like ethanol or methanol. The progress of the hydrolysis should be carefully monitored by TLC to avoid complete hydrolysis back to the starting amine.
Q4: What is a reliable method for purifying the crude this compound?
A4: Recrystallization is a highly effective method for purifying this compound, especially for removing unreacted starting material and some other impurities.[2][3] A general procedure is as follows:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
If recrystallization is not sufficient to remove the N,N-diacetylated side product, silica gel column chromatography is a recommended alternative. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can be used as the eluent.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol details a standard procedure for the acetylation of 2-amino-5-bromopyrimidine, with considerations for minimizing side product formation.
Materials:
-
2-amino-5-bromopyrimidine
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate
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Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyrimidine (1.0 equivalent) in anhydrous dichloromethane. Add pyridine (1.5 equivalents).
-
Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The desired product should show a new spot with a higher Rf than the starting amine.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent or by silica gel column chromatography as described in the FAQ section.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the diacetylated side product.
Caption: A troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Coupling Reactions for N-(5-Bromopyrimidin-2-yl)acetamide
Welcome to the technical support center for N-(5-Bromopyrimidin-2-yl)acetamide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no conversion of my this compound in a Suzuki-Miyaura coupling reaction. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in Suzuki-Miyaura couplings involving this compound can arise from several factors, often related to the electronic properties of the pyrimidine ring and steric hindrance.
Potential Causes:
-
Catalyst Deactivation: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation or inhibition.[1]
-
Inactive Catalyst: The active catalytic species is Pd(0). If the precatalyst is not efficiently reduced to Pd(0), the catalytic cycle will not initiate.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical and can significantly impact the reaction outcome.[1][2]
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Steric Hindrance: Bulky coupling partners can hinder crucial steps in the catalytic cycle, such as transmetalation or reductive elimination.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] It is highly recommended to use palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.[1]
-
Base Selection: The base activates the boronic acid for the transmetalation step.[4] A weak base may be insufficient. Screen stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[5][6]
-
Solvent System: Ensure all reagents are soluble. Common solvent systems include 1,4-dioxane/water, toluene, or DMF.[3][7] Anhydrous conditions may be necessary in some cases to prevent side reactions.[5]
-
Temperature: Most Suzuki couplings require heating, typically between 80-120 °C.[3][8] If the reaction is sluggish, consider increasing the temperature or using microwave irradiation.[4]
Q2: My Buchwald-Hartwig amination is giving a low yield. What should I optimize?
A2: Low yields in Buchwald-Hartwig aminations with this substrate are common and often point to issues with the catalyst system or reaction conditions.
Potential Causes:
-
Ligand Choice: The ligand has a profound effect on the efficiency of C-N bond formation.
-
Base Strength: The base must be strong enough to deprotonate the amine nucleophile but not so strong that it causes catalyst decomposition or side reactions.
-
Catalyst Poisoning: The amine substrate or product can sometimes inhibit the palladium catalyst.[9]
Troubleshooting Steps:
-
Screen Ligands: Bulky, electron-rich biarylphosphine ligands are the standard for this reaction. Consider screening ligands such as XPhos, SPhos, or BrettPhos, often in combination with a G3 or G4 precatalyst.[9][10]
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Optimize Base: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[9][10] The choice of cation (Na⁺, K⁺, Li⁺) can also influence the outcome.[5]
-
Solvent and Temperature: Toluene, dioxane, and THF are common solvents.[11] Reactions are typically run at elevated temperatures (e.g., 80-110 °C).[12]
-
Use a Precatalyst: Modern palladium precatalysts are often more reliable and efficient at generating the active Pd(0) species than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][10]
Q3: I am observing significant side products in my reaction, such as homocoupling of the boronic acid or dehalogenation of my starting material. How can I minimize these?
A3: The formation of side products is a common challenge.
Troubleshooting Side Reactions:
-
Homocoupling of Boronic Acid: This side product arises from the coupling of two boronic acid molecules.
-
Solution: Minimize the concentration of the boronic acid at any given time by adding it slowly to the reaction mixture. Experiment with different palladium sources and ligands, as some catalyst systems are more prone to promoting homocoupling.[1]
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.
-
Dehalogenation (Hydrodehalogenation): The bromine atom on the pyrimidine is replaced by a hydrogen atom.
-
Solution: This can occur due to impurities or catalyst decomposition. Ensure high-purity reagents and solvents. Using a well-defined palladium precatalyst can sometimes mitigate this issue.
-
Data Presentation: Recommended Reaction Conditions
The tables below provide starting points for reaction optimization based on literature precedents for similar substrates. Conditions should be optimized for each specific substrate combination.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Concentration / Loading | Notes |
| Substrate | This compound | 1.0 equiv. | - |
| Boronic Acid/Ester | Aryl- or Heteroarylboronic Acid | 1.1 - 1.5 equiv. | A slight excess is used to drive the reaction to completion.[7] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald Precatalyst | 1 - 5 mol% | Buchwald precatalysts are often more efficient for heteroaryl couplings.[4][13] |
| Ligand | SPhos, XPhos (if using Pd source like Pd₂(dba)₃) | 1.1 - 1.2 x Pd loading | Not needed if using a pre-formed catalyst complex like Pd(PPh₃)₄ or a precatalyst. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2.0 - 3.0 equiv. | The choice of base can significantly impact yield.[5][6] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene, DMF | 0.1 - 0.5 M | Solvent choice can affect reagent solubility and reaction rate.[3][7] |
| Temperature | 80 - 120 °C | - | Higher temperatures may be required for less reactive partners.[8] |
| Reaction Time | 4 - 24 hours | - | Monitor by TLC or LC-MS. |
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Concentration / Loading | Notes |
| Substrate | This compound | 1.0 equiv. | - |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 equiv. | - |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalyst | 1 - 5 mol% | Precatalysts (e.g., XPhos Pd G3) are highly recommended for reliability.[10] |
| Ligand | XPhos, RuPhos, BrettPhos | 1.1 - 1.2 x Pd loading | Ligand choice is critical and often substrate-dependent.[9] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS | 1.5 - 2.5 equiv. | Strong, non-nucleophilic bases are preferred.[10][11] |
| Solvent | Toluene, 1,4-Dioxane, THF | 0.1 - 0.5 M | Use anhydrous solvents.[14] |
| Temperature | 80 - 110 °C | - | - |
| Reaction Time | 2 - 24 hours | - | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]
-
Base (e.g., K₃PO₄, 2.0 equiv.)[7]
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)[7]
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.[4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[4]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary, 1.2 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv.)
-
Anhydrous solvent (e.g., Toluene)
-
Glovebox or Schlenk line technique
Procedure:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst and base to a dry Schlenk flask.
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and attach to a Schlenk line.
-
Reagent Addition: Add this compound, the amine, and anhydrous toluene.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[14]
Visualizations
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A troubleshooting decision tree for low-yield coupling reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Proper storage and handling to ensure N-(5-Bromopyrimidin-2-yl)acetamide stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of N-(5-Bromopyrimidin-2-yl)acetamide to ensure experimental integrity and safety.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, a temperature of 2-8°C is recommended. Some suppliers also indicate that the compound can be sealed in a dry environment at room temperature.[1]
Q2: How should I handle this compound in the laboratory?
A2: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[2] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn to avoid contact with the eyes and skin.[2] Measures should be taken to minimize dust generation and accumulation.[3]
Q3: What are the potential signs of degradation of this compound?
A3: While specific degradation products are not extensively documented in the public domain, potential signs of degradation could include a change in color, appearance of new peaks in analytical chromatograms (e.g., HPLC), or a decrease in the purity of the main compound. Hydrolysis of the acetamide group is a potential degradation pathway.
Q4: What are the known incompatibilities for this compound?
A4: this compound should be stored away from strong oxidizing agents.[4] Contact with incompatible materials should be avoided to prevent decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been stored according to the recommended conditions (see FAQ A1). Perform a purity check using a suitable analytical method like HPLC. |
| Contamination of the sample. | Use clean spatulas and glassware. Avoid cross-contamination with other reagents. | |
| Change in physical appearance (e.g., color) | Degradation of the compound. | Do not use the material if a significant change in appearance is observed. Re-analyze the purity of the compound. If degradation is confirmed, procure a new batch. |
| New peaks observed in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and establish a stability-indicating analytical method. |
| Low assay value or purity | The compound may have degraded over time or was of insufficient purity initially. | Always check the certificate of analysis upon receiving the compound. If the compound has been stored for an extended period, re-verify its purity before use. |
Data on Storage and Stability
Currently, specific quantitative data on the long-term stability of this compound under various conditions is limited in publicly available literature. Researchers are advised to perform their own stability studies based on the intended application and storage conditions. The following table provides a general guideline for storage conditions.
| Condition | Temperature | Humidity | Light | Container |
| Long-Term Storage | 2-8°C | Controlled (low humidity) | Protected from light | Tightly sealed, inert material |
| Short-Term Storage (Working Solution) | 2-8°C or Room Temperature (if validated) | N/A (in solution) | Protected from light | Tightly sealed vial |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
3. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or λmax of the compound)
-
Column Temperature: 30°C
4. Analysis:
-
Inject the prepared sample and analyze the chromatogram.
-
Purity can be estimated by the area percentage of the main peak.
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol outlines a forced degradation study to understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze by the developed HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products and assess the extent of degradation.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting guide for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. snscourseware.org [snscourseware.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dehalogenation in reactions involving N-(5-Bromopyrimidin-2-yl)acetamide
Welcome to the technical support center for N-(5-Bromopyrimidin-2-yl)acetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a particular focus on preventing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1] This leads to the formation of N-(Pyrimidin-2-yl)acetamide as a byproduct, which reduces the yield of the desired product and complicates the purification process.[1] This side reaction is a common challenge in palladium-catalyzed cross-coupling reactions.[1][2]
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Several factors can contribute to dehalogenation, including:
-
Reaction Conditions: High temperatures and long reaction times can increase the likelihood of dehalogenation.[1]
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can generate palladium-hydride species which are key intermediates in the dehalogenation pathway.[1][3]
-
Catalyst System: The properties of the phosphine ligand on the palladium catalyst can influence the competition between the desired cross-coupling and the undesired dehalogenation.[4]
-
Solvent: Protic solvents or the presence of water can act as a hydride source, promoting dehalogenation.[5]
Q3: How can I detect if dehalogenation is occurring in my reaction?
A3: You can use standard analytical techniques to identify the dehalogenated byproduct:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will likely have a different polarity and thus a different Rf value compared to the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will show a peak with a molecular weight corresponding to the dehalogenated product (N-(Pyrimidin-2-yl)acetamide).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of the crude product, you will observe the appearance of a new signal in the aromatic region where the bromine atom was previously located.[1]
Troubleshooting Guide: Preventing Dehalogenation
This guide provides systematic solutions to minimize dehalogenation when using this compound in cross-coupling reactions.
Symptom: Significant formation of the dehalogenated byproduct (>10%) is observed.
Below is a workflow to troubleshoot and mitigate this issue.
Caption: A systematic workflow for troubleshooting and minimizing dehalogenation.
Detailed Troubleshooting Steps:
| Symptom | Possible Cause | Recommended Solution |
| High percentage of dehalogenated byproduct | Inappropriate Base: Strong alkoxide bases (e.g., NaOtBu) can act as hydride donors.[1][3] | Switch to weaker, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] These are less likely to generate hydride species. |
| Suboptimal Ligand: The ligand may not be promoting the desired reductive elimination efficiently, allowing the dehalogenation pathway to compete.[4] | Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination, outcompeting the dehalogenation side reaction. | |
| Reactive Solvent: Protic solvents (e.g., alcohols) or the presence of water can serve as a source of hydrides. | Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Ensure all reagents and glassware are thoroughly dried. | |
| High Temperature: Elevated temperatures can increase the rate of dehalogenation.[1] | Lower the reaction temperature. It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction progress closely to avoid unnecessarily long reaction times. |
Data on Base and Ligand Selection
| Catalyst System | Base | Solvent | Temperature (°C) | Product : Byproduct Ratio (Approximate) | Reference |
| Pd(OAc)₂ / PPh₃ | NaOtBu | Dioxane | 100 | 70 : 30 | [3][4] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 80 | 95 : 5 | [6] |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 80 | >98 : <2 | [6] |
Note: These are illustrative examples, and optimal conditions should be determined experimentally for each specific reaction.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to suppress dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed toluene (to make a 0.1 M solution) and a small amount of degassed water (e.g., 10% v/v of toluene) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction designed to minimize dehalogenation.
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry reaction vessel.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent like ethyl acetate, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by flash chromatography or crystallization.
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing pathways in a palladium-catalyzed cross-coupling reaction, highlighting the desired productive cycle versus the undesired dehalogenation pathway.
Caption: Competing pathways of desired cross-coupling versus undesired dehalogenation in palladium-catalyzed reactions.
References
Technical Support Center: N-(5-Bromopyrimidin-2-yl)acetamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of N-(5-Bromopyrimidin-2-yl)acetamide, a key intermediate in pharmaceutical development.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Bromination of 2-Aminopyrimidine
-
Question: My bromination of 2-aminopyrimidine to 2-amino-5-bromopyrimidine is resulting in low yields and unreacted starting material on a larger scale. What are the potential causes and solutions?
-
Answer: Low yields during the scale-up of 2-aminopyrimidine bromination can stem from several factors. Temperature control is critical; excessive heat can lead to the formation of byproducts and the dissolution of the product, making isolation difficult.[1] One common issue is the formation of a soluble hydrochloride salt at higher temperatures, from which the free base must be liberated by adjusting the pH.[1]
Troubleshooting Steps:
-
Temperature Management: Maintain a reaction temperature of around 20°C. In one documented lab-scale experiment, allowing the temperature to rise to 41°C resulted in the product remaining in solution until the pH was adjusted.[1] On a large scale, efficient heat dissipation is crucial.
-
Reagent Addition: Ensure slow, controlled addition of the brominating agent (e.g., N-Bromosuccinimide or bromine) to manage the exothermic nature of the reaction.
-
pH Adjustment: If the product does not precipitate upon cooling, check the pH of the reaction mixture. Adjusting to a pH of 10 with a dilute base like sodium hydroxide can facilitate the precipitation of the free base.[1]
-
Solvent Choice: Acetonitrile is a commonly used solvent for this reaction.[2] Ensure it is of suitable quality and used in sufficient volume to allow for proper mixing and heat transfer.
-
Problem 2: Formation of Diacetylated Byproduct During Acetylation
-
Question: During the acetylation of 2-amino-5-bromopyrimidine, I am observing a significant amount of the N,N-diacetylated impurity. How can I minimize its formation?
-
Answer: The formation of diacetylated byproducts is a common challenge when acetylating aminopyrimidines.[3] This occurs when both the exocyclic amino group and a ring nitrogen are acetylated.
Preventative Measures:
-
Control Stoichiometry: Use a controlled amount of the acetylating agent, such as acetic anhydride or acetyl chloride. A slight excess (1.0 to 1.2 equivalents) is often sufficient.[3]
-
Lower Reaction Temperature: Perform the acetylation at a lower temperature. While this may slow the reaction rate, it significantly disfavors the formation of the diacetylated product.[3]
-
Controlled Reagent Addition: Add the acetylating agent dropwise to the solution of 2-amino-5-bromopyrimidine to avoid localized high concentrations.
-
Choice of Acetylating Agent: Acetic anhydride is a common choice. Acetyl chloride is more reactive and may increase the likelihood of diacetylation if conditions are not strictly controlled.[3]
-
Problem 3: Product Purification Challenges on a Large Scale
-
Question: I am having difficulty purifying this compound at a larger scale. The product is not crystallizing properly, or it "oils out." What purification strategies can I employ?
-
Answer: Purification can be challenging as scale increases. If direct crystallization from the reaction mixture is not effective, a systematic approach to recrystallization or chromatography is necessary.
Troubleshooting Purification:
-
"Oiling Out": This happens when the product separates as a liquid instead of a solid, often due to high impurity levels or an unsuitable solvent system. To resolve this, try re-dissolving the oil in more of the primary solvent with gentle heating and then allowing it to cool very slowly. Alternatively, a different solvent system for recrystallization may be required.[4]
-
Failure to Crystallize: If the product remains in solution, you can induce crystallization by scratching the inside of the vessel with a glass rod or by adding a seed crystal of the pure compound.[4] You can also try concentrating the solution or adding an anti-solvent (a solvent in which the product is poorly soluble) dropwise.[3][4]
-
Solvent Selection for Recrystallization: For acetamide derivatives, common recrystallization solvents include ethanol, acetone, or solvent pairs like ethyl acetate/hexanes.[4]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A suitable eluent system should first be determined by thin-layer chromatography (TLC).[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key starting materials for the synthesis of this compound?
-
Q2: What safety precautions should be taken during the bromination step?
-
A2: Brominating agents can be hazardous. For instance, if using elemental bromine, it is highly corrosive and toxic. The preparation of 2-amino-5-bromopyrimidine should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] N-Bromosuccinimide is a safer alternative but should still be handled with care.
-
-
Q3: How can I monitor the progress of the acetylation reaction?
-
A3: The reaction progress can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] This allows you to track the consumption of the 2-amino-5-bromopyrimidine starting material and the formation of the desired product.
-
-
Q4: Are there alternative methods for the bromination of 2-aminopyrimidine?
-
A4: Yes, besides using N-Bromosuccinimide in acetonitrile,[2] other methods have been reported. One simplified method avoids the use of liquid bromine and acidic solvents.[6] Another patented method involves reacting 2-aminopyrimidine with bromine in a halogenated hydrocarbon solvent in the presence of an inorganic alkali.[7]
-
Data Summary
Table 1: Comparison of Laboratory-Scale Bromination Conditions for 2-Aminopyrimidine
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| N-Bromosuccinimide | Acetonitrile | 20°C (ice-cooling initially) | Overnight | 97% | [2] |
| Bromine Chloride (from NCS and NaBr) | Not specified | Not specified | Not specified | 75% | [1] |
| Bromine | Aqueous Medium | ~20°C | Not specified | 80% | [1] |
| Bromine | Halogenated Hydrocarbon | Not specified | Not specified | Not specified | [7] |
Table 2: Representative Conditions for Acetylation of Amino-aromatics
| Starting Material | Acetylating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70°C | 2 hours | 95% | [3] |
| 2,4-Diaminopyrimidine | Acetic Anhydride | Anhydrous Dioxane or Acetonitrile | 50-70°C | 2-4 hours | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine (Lab Scale)
-
Reaction Setup: In a flask suitable for the reaction scale, dissolve 2-aminopyrimidine (1 equivalent) in acetonitrile.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add N-Bromosuccinimide (1.05 equivalents) in portions, ensuring the temperature is maintained.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight in the dark.[2]
-
Workup: Reduce the solvent volume under reduced pressure. Add water to the residue and stir.
-
Isolation: Collect the resulting white solid by suction filtration, wash with water, and dry in a vacuum oven.[2]
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromopyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous dioxane or acetonitrile).
-
Reagent Addition: With stirring, slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-70°C) and monitor the reaction's progress by TLC.[3]
-
Workup: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.[3]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[3]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the bromination step.
Caption: Desired vs. side reaction in the acetylation step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]
Overcoming poor solubility of N-(5-Bromopyrimidin-2-yl)acetamide in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor solubility of N-(5-Bromopyrimidin-2-yl)acetamide in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving?
A1: this compound is a moderately lipophilic molecule, and its crystalline structure can contribute to low solubility in many common solvents. Several factors can influence its dissolution, including the choice of solvent, temperature, and the presence of other reagents in the reaction mixture.
Q2: What are the recommended solvents for dissolving this compound?
-
High Solubility (Predicted): Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Moderate Solubility (Predicted): Dioxane, Acetonitrile, Tetrahydrofuran (THF)
-
Low Solubility (Predicted): Water, Alcohols (Methanol, Ethanol), Toluene, Hexanes
It is crucial to experimentally determine the solubility in your specific reaction system.
Q3: Can I heat the mixture to improve the solubility of this compound?
A3: Gentle heating can often improve the solubility and dissolution rate. However, it is essential to first determine the thermal stability of this compound and other reagents in your reaction to avoid degradation. Start with a modest temperature increase (e.g., 40-50 °C) and monitor for any changes in color or the appearance of impurities by techniques like TLC or LC-MS.
Q4: How does pH affect the solubility of this compound?
A4: The pyrimidine ring in this compound contains nitrogen atoms that can be protonated under acidic conditions. This protonation can increase the compound's polarity and, consequently, its aqueous solubility. Conversely, in basic conditions, the acetamide proton may be removed, which could also affect solubility. The effect of pH should be experimentally evaluated if your reaction conditions permit.
Q5: Are there any additives I can use to improve the solubility of this compound?
A5: Yes, several types of additives can enhance solubility:
-
Co-solvents: Using a mixture of a good solvent (e.g., DMF) and a poor solvent can sometimes improve overall solubility and reaction performance.
-
Surfactants: In aqueous systems, a small amount of a suitable surfactant can help to solubilize the compound by forming micelles.
-
Phase-Transfer Catalysts: In biphasic reactions, a phase-transfer catalyst can help shuttle the reactant between the two phases, overcoming solubility limitations.
Data Presentation
Table 1: Predicted Physicochemical Properties and Qualitative Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆BrN₃O | - |
| Molecular Weight | 216.04 g/mol | [1] |
| Predicted XLogP3 | 1.4 | [2] |
| Solvent | Predicted Qualitative Solubility | Notes |
| Water | Very Low | The molecule has limited hydrogen bonding capability with water. |
| Methanol / Ethanol | Low to Moderate | The polar protic nature of alcohols can interact with the amide and pyrimidine nitrogens. |
| Acetone | Moderate | A polar aprotic solvent that can offer a good balance of polarity. |
| Dichloromethane | Moderate | A common organic solvent that may dissolve the compound to a useful extent. |
| Acetonitrile | Moderate | A polar aprotic solvent often used in organic synthesis. |
| Tetrahydrofuran (THF) | Moderate to High | A good solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent known for its excellent solvating power. |
| Dimethyl Sulfoxide (DMSO) | High | Another highly polar aprotic solvent that is a good choice for initial solubility screening. |
Disclaimer: The qualitative solubility data is predicted based on the chemical structure and general solubility principles. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable solvent or solvent system for this compound at the desired reaction concentration.
Materials:
-
This compound
-
A selection of solvents (e.g., DMF, DMSO, Dioxane, Acetonitrile, THF, Methanol, Water)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars
-
Vortex mixer
Methodology:
-
Weigh a small, precise amount of this compound (e.g., 10 mg) into several vials.
-
To each vial, add a measured volume of a different solvent (e.g., 1 mL) to achieve the target concentration.
-
Vortex each vial for 30 seconds.
-
Stir the mixtures at room temperature for 1 hour.
-
Visually inspect each vial for complete dissolution. Note any undissolved solid.
-
For vials with undissolved solid, gently heat the mixture (e.g., to 40 °C) while stirring and observe if dissolution occurs.
-
Record the solubility (e.g., soluble, partially soluble, insoluble) for each solvent at both temperatures.
Protocol 2: Co-solvent System Evaluation
Objective: To improve the solubility of this compound by using a mixture of solvents.
Materials:
-
This compound
-
A "good" solvent identified from Protocol 1 (e.g., DMF)
-
A "poor" but reaction-compatible solvent (e.g., Toluene or Water)
-
Vials, magnetic stirrer, and stir bars
Methodology:
-
Prepare several mixtures of the good and poor solvents in different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Weigh this compound into vials to achieve the desired reaction concentration in the final co-solvent volume.
-
Add the prepared co-solvent mixtures to the vials.
-
Stir at room temperature and observe for dissolution.
-
If necessary, gently heat the mixtures and observe any changes in solubility.
-
Identify the co-solvent ratio that provides the best balance of solubility and reaction compatibility.
Visualizations
Caption: A flowchart for troubleshooting poor solubility.
References
Analytical techniques for assessing the purity of N-(5-Bromopyrimidin-2-yl)acetamide
Technical Support Center: N-(5-Bromopyrimidin-2-yl)acetamide Purity Assessment
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for assessing the purity of this compound. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data tables to assist in obtaining accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary analytical techniques for determining the purity of this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), particularly with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is excellent for quantifying purity and separating impurities, while ¹H NMR is ideal for structural confirmation and detecting residual solvents or structurally similar impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used for impurity identification by determining their mass-to-charge ratio.
Q2: How do I choose between HPLC and Gas Chromatography (GC) for purity analysis of this compound?
A2: HPLC is the preferred method for this compound. This compound is a non-volatile solid, making it unsuitable for standard GC analysis without derivatization. HPLC can analyze the compound directly in solution at ambient or slightly elevated temperatures, preventing thermal degradation.
Q3: What are the expected common impurities?
A3: Common impurities can include unreacted starting materials like 2-amino-5-bromopyrimidine, reagents such as acetic anhydride, by-products from side reactions, or degradation products. The specific impurity profile will depend on the synthetic route used.
Q4: My sample is off-white or yellowish instead of white. Does this indicate impurity?
A4: A deviation from a pure white color often suggests the presence of impurities or degradation products. While minor color changes may not significantly impact purity percentage, they should be investigated. Techniques like HPLC-UV can help correlate the color with specific impurity peaks.
Analytical Workflow & Logic
The following diagram illustrates a standard workflow for assessing the purity of a new batch of this compound.
Validation & Comparative
A Comparative Guide to the Reactivity of N-(5-Bromopyrimidin-2-yl)acetamide and N-(5-chloropyrimidin-2-yl)acetamide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, 5-halopyrimidines serve as versatile and highly valuable building blocks. The strategic functionalization of the pyrimidine core through cross-coupling reactions is a cornerstone of medicinal chemistry, enabling the synthesis of complex molecular architectures with diverse biological activities. This guide provides a detailed comparison of the reactivity of two key intermediates: N-(5-Bromopyrimidin-2-yl)acetamide and N-(5-chloropyrimidin-2-yl)acetamide.
This document will objectively compare the performance of these two compounds in widely-used palladium-catalyzed cross-coupling reactions, supported by established chemical principles and analogous experimental data. While direct head-to-head comparative studies on these specific molecules are not extensively available in peer-reviewed literature, a wealth of data on closely related 5-halopyrimidine systems allows for a robust and reliable inference of their relative reactivity.
Executive Summary of Reactivity Comparison
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for aryl halides is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the C-X bond to the palladium(0) catalyst is typically the rate-determining step of the catalytic cycle. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[1] Consequently, the C-Br bond in this compound is weaker than the C-Cl bond in N-(5-chloropyrimidin-2-yl)acetamide, leading to a generally higher reactivity for the bromo-substituted compound.
Key Findings:
-
Higher Reactivity of the Bromo Analog: this compound is expected to exhibit significantly higher reactivity in Suzuki, Buchwald-Hartwig, and Heck cross-coupling reactions compared to its chloro-substituted counterpart.
-
Milder Reaction Conditions: The higher reactivity of the C-Br bond allows for successful cross-coupling of this compound under milder reaction conditions, including lower temperatures and shorter reaction times.
-
Catalyst and Ligand Choice: While a broader range of palladium catalysts and ligands can be employed for the bromo-derivative, the less reactive N-(5-chloropyrimidin-2-yl)acetamide often necessitates the use of more specialized and highly active catalyst systems.
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Cost and Availability: N-(5-chloropyrimidin-2-yl)acetamide is often more readily available and less expensive than the bromo analog, which may be a consideration for large-scale synthesis.
Theoretical Framework: The Role of the Halogen in Reactivity
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, is more facile for weaker bonds.[1]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide an overview of the expected reactivity of this compound and N-(5-chloropyrimidin-2-yl)acetamide in three major palladium-catalyzed cross-coupling reactions. The quantitative data presented is derived from studies on closely analogous compounds and serves as a reliable indicator of the expected outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Due to the higher reactivity of the C-Br bond, this compound is expected to undergo Suzuki coupling with a wider range of boronic acids and esters under milder conditions and with higher yields compared to the chloro analog.
| Feature | This compound | N-(5-chloropyrimidin-2-yl)acetamide |
| Relative Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases may be required (e.g., K₃PO₄, CsF) |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Analogous Yield | 85-95% (for N-[5-bromo-2-methylpyridin-3-yl]acetamide) | 60-80% (for related chloropyrimidines with optimized catalysts) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyrimidine is expected to be more reactive. The coupling of primary and secondary amines with this compound will likely proceed with higher efficiency and under less stringent conditions.
| Feature | This compound | N-(5-chloropyrimidin-2-yl)acetamide |
| Relative Reactivity | High | Low |
| Typical Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP, Xantphos | More specialized catalyst systems (e.g., G3 or G4 palladacycles with bulky biarylphosphine ligands) |
| Typical Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are crucial (e.g., LHMDS, NaOtBu) |
| Typical Temperature | 80-110 °C | 100-130 °C |
| Analogous Yield | 70-90% (for related bromopyrimidines) | 40-70% (for related chloropyrimidines, highly dependent on substrate and catalyst) |
Heck Reaction
The Heck reaction, for the formation of C-C bonds between an aryl halide and an alkene, also follows the established reactivity trend. This compound is anticipated to provide higher yields and better selectivity in Heck couplings compared to its chloro counterpart under similar conditions.
| Feature | This compound | N-(5-chloropyrimidin-2-yl)acetamide |
| Relative Reactivity | Moderate to High | Low |
| Typical Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ with phosphine or N-heterocyclic carbene (NHC) ligands |
| Typical Base | Et₃N, K₂CO₃ | Often requires stronger bases and additives |
| Typical Temperature | 100-140 °C | 120-160 °C |
| Analogous Yield | 60-85% (for related bromopyrimidines) | 30-60% (for related chloropyrimidines) |
Experimental Protocols
The following are general, representative protocols for the synthesis of the starting materials and for a Suzuki-Miyaura coupling reaction. These should be adapted and optimized for specific substrates and scales.
Synthesis of N-(5-halopyrimidin-2-yl)acetamide
The synthesis of both this compound and N-(5-chloropyrimidin-2-yl)acetamide typically proceeds via a two-step sequence: halogenation of 2-aminopyrimidine followed by acetylation.
Protocol for this compound Synthesis (Adapted from analogous procedures):
-
Bromination: To a solution of 2-aminopyrimidine in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Acetylation: Dissolve the crude 2-amino-5-bromopyrimidine in a suitable solvent like dichloromethane or acetic acid. Add acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine). Heat the reaction mixture if necessary and monitor by TLC.
-
Purification: Upon completion, cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash with water, and dry to afford this compound. Further purification can be achieved by recrystallization.
Protocol for N-(5-chloropyrimidin-2-yl)acetamide Synthesis (Adapted from analogous procedures):
The procedure is similar to the synthesis of the bromo-analog, with the substitution of N-chlorosuccinimide (NCS) for NBS in the halogenation step.
Representative Suzuki-Miyaura Coupling Protocol
Procedure:
-
To an oven-dried flask, add N-(5-halopyrimidin-2-yl)acetamide (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Conclusion
For researchers and professionals in drug development, the choice between this compound and N-(5-chloropyrimidin-2-yl)acetamide as a synthetic intermediate will depend on a balance of reactivity, cost, and the specific requirements of the synthetic route. The bromo-derivative offers the advantage of higher reactivity, allowing for milder reaction conditions and potentially higher yields, making it an excellent choice for the rapid synthesis of compound libraries and for substrates containing sensitive functional groups. Conversely, the chloro-analog, while more challenging to activate, may be a more cost-effective option for large-scale syntheses, provided that an efficient and robust catalytic system is employed. A thorough understanding of their relative reactivities is paramount for the strategic design and successful execution of synthetic pathways toward novel therapeutic agents.
References
Comparative analysis of the biological activity of N-(5-Bromopyrimidin-2-yl)acetamide analogs
A Comprehensive Comparative Analysis of the Biological Activity of N-(5-Bromopyrimidin-2-yl)acetamide Analogs and Related Pyrimidine Derivatives for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of these compounds, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways and workflows.
Introduction
The N-pyrimidinyl acetamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent inhibitors for various biological targets, particularly kinases. The pyrimidine core can form crucial hydrogen bond interactions with the hinge region of kinase domains, a key feature for effective inhibition. This guide focuses on the comparative biological activity of this compound and its analogs, alongside structurally related pyrimidine derivatives, to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.
Quantitative Biological Activity Data
The following table summarizes the in vitro biological activity of selected N-pyrimidinyl acetamide analogs and related compounds against various biological targets. The data, including IC50 values (the half-maximal inhibitory concentration), provide a quantitative measure of the potency of these compounds.
| Compound ID | Structure | Target | Biological Activity (IC50) | Reference Compound | Reference IC50 |
| Indazol-pyrimidine 4f | Indazol-pyrimidine derivative | MCF-7 (Breast Cancer Cell Line) | 1.629 µM | Doxorubicin | 8.029 µM |
| Indazol-pyrimidine 4i | Indazol-pyrimidine derivative | MCF-7 (Breast Cancer Cell Line) | 1.841 µM | Doxorubicin | 8.029 µM |
| Indazol-pyrimidine 4a | Indazol-pyrimidine derivative | MCF-7 (Breast Cancer Cell Line) | 2.958 µM | Doxorubicin | 8.029 µM |
| Indazol-pyrimidine 4g | Indazol-pyrimidine derivative | MCF-7 (Breast Cancer Cell Line) | 4.680 µM | Doxorubicin | 8.029 µM |
| Indazol-pyrimidine 4d | Indazol-pyrimidine derivative | MCF-7 (Breast Cancer Cell Line) | 4.798 µM | Doxorubicin | 8.029 µM |
| Compound 8c | Substituted acetamide derivative | Butyrylcholinesterase (BChE) | 3.94 µM | Tacrine | Not Specified |
| Compound 8d | Substituted acetamide derivative | Butyrylcholinesterase (BChE) | 19.60 µM | Tacrine | Not Specified |
Structure-Activity Relationship (SAR) Analysis
The biological activity of N-pyrimidinyl acetamide analogs is significantly influenced by the nature and position of substituents on both the pyrimidine ring and the acetamide moiety.
-
Substitutions on the Pyrimidine Ring : The 5-position of the pyrimidine ring is a critical site for modification. Halogen substitutions, such as the bromo group in this compound, can enhance binding affinity through halogen bonding or by influencing the electronic properties of the ring system.
-
Substitutions on the Acetamide Group : Modifications to the acetamide portion of the molecule allow for probing different regions of the target's binding pocket. Aryl or substituted aryl groups can engage in hydrophobic and van der Waals interactions, significantly impacting potency and selectivity.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate a representative signaling pathway targeted by pyrimidine-based kinase inhibitors and a general workflow for evaluating the anticancer activity of these compounds.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an N-pyrimidinyl acetamide analog.
Caption: General workflow for evaluating the in vitro anticancer activity of N-pyrimidinyl acetamide analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of N-pyrimidinyl acetamide analogs.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding : Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment : The cells are then treated with various concentrations of the N-pyrimidinyl acetamide analogs (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition : Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Butyrylcholinesterase (BChE) Inhibition Assay
This assay is used to determine the ability of compounds to inhibit the enzymatic activity of BChE, which is relevant in the context of neurodegenerative diseases like Alzheimer's.
-
Reagent Preparation : Prepare a solution of butyrylcholinesterase, the substrate butyrylthiocholine iodide (BTCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup : In a 96-well plate, add the BChE enzyme solution, the test compound at various concentrations, and DTNB.
-
Pre-incubation : The plate is pre-incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for the interaction between the inhibitor and the enzyme.
-
Reaction Initiation : The enzymatic reaction is initiated by adding the substrate (BTCI) to all wells.
-
Kinetic Measurement : The absorbance is measured kinetically at 412 nm over a period of time (e.g., 5 minutes) using a microplate reader. The rate of the reaction is proportional to the BChE activity.
-
Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.[1][2]
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Cell Treatment : Cells are treated with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).[3]
-
Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.[3]
-
Staining : 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.[3]
-
Incubation : The cells are incubated in the dark for 15 minutes at room temperature.[3]
-
Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as being in early apoptosis, while cells that are positive for both Annexin V and PI are in late apoptosis or necrosis.[3]
Conclusion
The this compound scaffold and its analogs continue to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide highlights the potential of these compounds against a range of biological targets. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of next-generation inhibitors with improved potency and selectivity.
References
Validating the Structure of Novel N-(5-Bromopyrimidin-2-yl)acetamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of the chemical structure of novel therapeutic candidates is a cornerstone of drug discovery and development. This guide provides a comparative analysis of the structural validation of a novel N-(5-Bromopyrimidin-2-yl)acetamide derivative, herein designated as Compound X , against known reference compounds. We present supporting experimental data and detailed methodologies to ensure the reproducibility and accuracy of these findings. Aminopyrimidine acetamide derivatives are a significant class of compounds in medicinal chemistry, recognized for their diverse biological activities, including their role as kinase inhibitors in oncology.[1]
Structural Elucidation and Data Presentation
The definitive structure of Compound X was elucidated using a suite of spectroscopic and crystallographic techniques. The data obtained is presented below in comparison with structurally related acetamide derivatives.
Spectroscopic and Crystallographic Data Comparison
| Technique | Compound X (Hypothetical Data) | Reference Compound A: 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide [2][3] | Reference Compound B: 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide [4] |
| ¹H NMR (DMSO-d₆, ppm) | δ 10.8 (s, 1H, NH), 8.8 (s, 2H, pyrimidine-H), 2.2 (s, 3H, CH₃) | The asymmetric unit consists of two molecules; dihedral angles between pyridine and benzene rings are 87.99 (9) and 84.28 (9)°.[2][3] | The dihedral angle between the mean planes of the 4-Bromophenyl and pyrazine rings is 54.6 (3)°.[4] |
| ¹³C NMR (DMSO-d₆, ppm) | δ 169.0 (C=O), 160.5 (pyrimidine C2), 158.0 (pyrimidine C4/C6), 115.0 (pyrimidine C5), 24.0 (CH₃) | - | - |
| Mass Spec (m/z) | [M+H]⁺: 217.03 | Mr = 305.17 | Mr = 292.14 |
| X-Ray Crystallography | Monoclinic, P2₁/c | Monoclinic, P2₁/c[2] | Orthorhombic[4] |
| Melting Point (°C) | 210-212 | 459–461 K (186-188 °C)[2] | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.
X-Ray Crystallography
Single crystals of the compound were grown by slow evaporation from a suitable solvent. X-ray diffraction data was collected at 100 K using a diffractometer with Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². The crystal structures of some acetamide derivatives have been reported, providing a basis for comparison.[2][4]
Visualizing Experimental and Logical Workflows
To clearly delineate the processes involved in structural validation and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for the synthesis, purification, and structural validation of novel derivatives.
Aminopyrimidine derivatives often exhibit their biological effects by inhibiting protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth and proliferation.[1]
Caption: Potential mechanism of action via kinase inhibition.
References
Comparative Analysis of N-(Pyrimidin-2-yl)acetamide Analogs as Kinase Inhibitors: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the structure-activity relationship (SAR) of N-(pyrimidin-2-yl)acetamide-based kinase inhibitors. Due to the limited availability of comprehensive public SAR data on N-(5-Bromopyrimidin-2-yl)acetamide inhibitors for a single kinase target, this guide will utilize a closely related series of pyrrolo[2,3-d]pyrimidin-2-yl acetamide inhibitors of Inhibitory Kappa B Kinase α (IKKα) to illustrate the principles of SAR and data comparison. This analogous series provides a robust dataset to understand how structural modifications on the pyrimidine-acetamide scaffold influence inhibitory activity.
Introduction to Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in clinically approved drugs and investigational agents, particularly in the realm of kinase inhibition. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an excellent starting point for inhibitor design. The N-(pyrimidin-2-yl)acetamide core combines this potent hinge-binding motif with a versatile acetamide group that can be modified to achieve desired potency, selectivity, and pharmacokinetic properties. This guide will delve into the SAR of this class of compounds, with a focus on IKKα, a key kinase in the NF-κB signaling pathway, and will also draw comparisons to other relevant kinase targets such as Bruton's Tyrosine Kinase (BTK) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which are also targeted by pyrimidine-based inhibitors.
Structure-Activity Relationship (SAR) Analysis
The SAR of N-(pyrrolo[2,3-d]pyrimidin-2-yl)acetamide inhibitors of IKKα reveals several key trends that are broadly applicable to the design of pyrimidine-based kinase inhibitors. The core scaffold engages with the kinase hinge region, while substitutions at various positions on the pyrrolopyrimidine ring and the acetamide moiety dictate the potency and selectivity of the compounds.
Core Scaffold and Hinge Binding
The 2-amino group of the pyrimidine ring is crucial for forming canonical hydrogen bonds with the backbone of the kinase hinge region. The acetamide linkage provides a vector for substituents to probe different pockets within the ATP-binding site.
Substitutions on the Pyrrolo[2,3-d]pyrimidine Ring
Modifications at the 4-position of the pyrrolo[2,3-d]pyrimidine ring have a significant impact on inhibitor potency. As illustrated in the table below, introducing a phenyl ring at this position (Compound 43) provides a baseline activity. Substitutions on this phenyl ring can further modulate the inhibitory concentration.
-
Meta-substituents on the 4-phenyl ring, such as in compounds 53 , 56 , and 57 , generally lead to low micromolar inhibition of IKKα.
-
Ortho-substituents can cause steric clashes, leading to a decrease in activity, as the phenyl ring is forced into a conformation that is not favorable for binding. An exception is the small fluoro substituent in compound 59 , which maintains potency similar to the unsubstituted analog.
-
Para-substituents also influence activity, with the overall electronic and steric properties of the substituent playing a role.
Substitutions on the Acetamide Moiety
While the provided data focuses on the pyrrolo[2,3-d]pyrimidine core, in a broader context of N-acetamides, modifications to the acetamide group itself are a common strategy to enhance potency and selectivity. These modifications can introduce additional interactions with the solvent-exposed region or other pockets of the kinase domain.
Comparative Inhibitory Activity Data
The following table summarizes the IC50 values for a selection of N-(4-substituted-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide analogs against IKKα and the related kinase IKKβ. This data allows for a direct comparison of the effect of different substituents on potency and selectivity.
| Compound ID | R-Group at 4-position of Pyrrolopyrimidine | IKKα IC50 (µM) | IKKβ IC50 (µM) | Selectivity (IKKβ/IKKα) |
| 43 | Phenyl | 1.8 | 3.1 | 1.7 |
| 53 | 3-Methoxyphenyl | 1.1 | 1.1 | 1.0 |
| 56 | 3-(Methylsulfonyl)phenyl | 1.2 | 1.4 | 1.2 |
| 57 | 3-Hydroxyphenyl | 1.5 | 1.6 | 1.1 |
| 55 | 3-Nitrophenyl | >50 | >50 | - |
| 59 | 2-Fluorophenyl | 1.9 | 2.5 | 1.3 |
Data is representative of a closely related series of pyrrolo[2,3-d]pyrimidin-2-yl acetamide inhibitors of IKKα and is used here for illustrative purposes.
Signaling Pathways
To understand the biological context of these inhibitors, it is crucial to visualize the signaling pathways in which their targets are involved. Below are diagrams for the IRAK4 and BTK signaling pathways, both of which are important in immunology and oncology and are targeted by pyrimidine-based inhibitors.
Caption: Simplified IRAK4 signaling pathway.
Caption: Simplified BTK signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for in vitro kinase assays for IRAK4 and BTK.
Protocol 1: IRAK4 Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of IRAK4 by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (N-(pyrimidin-2-yl)acetamide analogs) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the assay plate.
-
Prepare a master mix containing kinase assay buffer, ATP, and MBP.
-
Add 10 µL of the master mix to all wells.
-
Initiate the reaction by adding 10 µL of diluted IRAK4 enzyme to the wells containing the test inhibitor and positive controls. For the negative control, add 10 µL of kinase assay buffer without the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: BTK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding affinity of inhibitors to the BTK kinase domain.
Materials:
-
Recombinant human BTK enzyme (GST-tagged)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
Kinase buffer
-
Test compounds (N-(pyrimidin-2-yl)acetamide analogs) dissolved in DMSO
-
384-well black assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Prepare a 3X solution of BTK enzyme and Eu-anti-GST antibody in kinase buffer.
-
Prepare a 3X solution of the Kinase Tracer in kinase buffer.
-
Add 5 µL of the diluted test compound or DMSO (for controls) to the assay plate.
-
Add 5 µL of the 3X BTK/antibody solution to all wells.
-
Add 5 µL of the 3X Kinase Tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel kinase inhibitors.
Caption: Kinase inhibitor discovery workflow.
Conclusion
The N-(pyrimidin-2-yl)acetamide scaffold represents a versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The SAR data from analogous series, such as the IKKα inhibitors presented here, provide valuable insights into how structural modifications can be strategically employed to optimize inhibitory activity. By combining rational drug design based on SAR with robust in vitro and in vivo testing, researchers can effectively advance novel pyrimidine-based inhibitors towards clinical development for a range of diseases, including inflammatory disorders and cancer.
A Comparative Guide to Pyrimidine and Pyridine Scaffolds in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy is dominated by the development of small molecule kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. At the heart of many of these successful therapeutics lie heterocyclic scaffolds that serve as the foundational structure for interacting with the ATP-binding site of kinases. Among these, pyrimidine and pyridine rings are "privileged scaffolds," frequently utilized by medicinal chemists to design potent and selective kinase inhibitors.
This guide provides an objective, data-driven comparison of pyrimidine and pyridine scaffolds in the design of kinase inhibitors. We will delve into their structure-activity relationships, showcase their application in FDA-approved drugs, and provide detailed experimental protocols for their evaluation.
Core Structural and Functional Comparison
Both pyrimidine and pyridine are six-membered aromatic heterocycles containing nitrogen atoms. Their ability to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes them excellent starting points for inhibitor design.
Pyrimidine: A diazine with two nitrogen atoms at positions 1 and 3 of the ring. This arrangement allows for multiple hydrogen bond donor and acceptor sites, contributing to high binding affinity. Many approved kinase inhibitors, such as imatinib and osimertinib, are built upon a pyrimidine core.[1][2]
Pyridine: An azine with one nitrogen atom in the ring. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, and its derivatives have shown significant therapeutic effects by modulating a wide array of biological targets, including protein kinases.[3]
Performance Data Comparison: Head-to-Head Analysis
To objectively compare the performance of kinase inhibitors based on these two scaffolds, we have compiled quantitative data for several key oncogenic kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, demonstrates superior efficacy against mutant forms of EGFR when compared to first-generation quinazoline-based inhibitors like Gefitinib.[4] While a direct pyridine-based competitor with the same generational advancement is not available for a head-to-head comparison, the data for pyrimidine-based inhibitors highlights their potential for high potency and selectivity.
Table 1: Comparative Efficacy of Osimertinib (Pyrimidine-based) vs. Gefitinib (Quinazoline-based) Against EGFR
| Parameter | Osimertinib (Pyrimidine) | Gefitinib (Quinazoline) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
| Data compiled from multiple sources.[4] |
Anaplastic Lymphoma Kinase (ALK) Inhibitors
In the context of ALK inhibitors, both pyridine (Crizotinib) and pyrimidine (Ceritinib) scaffolds have been successfully employed. Second-generation inhibitors like Ceritinib have shown improved potency against resistance mutations that can arise after treatment with first-generation inhibitors like Crizotinib.
Table 2: Comparative Efficacy of Crizotinib (Pyridine-based) vs. Ceritinib (Pyrimidine-based) Against ALK
| Parameter | Crizotinib (Pyridine) | Ceritinib (Pyrimidine) |
| Cellular IC50 (ALK-expressing cells) | ~150 nM | ~25 nM |
| Data shows Ceritinib is more potent in cells with ALK expression.[5] |
Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors
The CDK4/6 inhibitor space provides a direct comparison between a pyridine-based inhibitor (Palbociclib) and a pyrimidine-based inhibitor (Ribociclib). Both have demonstrated potent inhibition of CDK4 and CDK6.
Table 3: Comparative Efficacy of Palbociclib (Pyridine-based) vs. Ribociclib (Pyrimidine-based) Against CDK4/6
| Parameter | Palbociclib (Pyridine) | Ribociclib (Pyrimidine) |
| Biochemical IC50 (CDK4/Cyclin D1) | 11 nM | 10 nM |
| Biochemical IC50 (CDK6/Cyclin D3) | 16 nM | 39 nM |
| Data compiled from various preclinical studies.[6] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Pazopanib, a pyrimidine-based multi-targeted tyrosine kinase inhibitor, and Sorafenib, a pyridine-urea based inhibitor, both target VEGFR-2, a key mediator of angiogenesis.
Table 4: Comparative Efficacy of Pazopanib (Pyrimidine-based) vs. Sorafenib (Pyridine-based) Against VEGFR-2
| Parameter | Pazopanib (Pyrimidine) | Sorafenib (Pyridine-urea) |
| Biochemical IC50 (VEGFR-2) | 30 nM | 90 nM |
| Data compiled from multiple sources. |
Signaling Pathways and Inhibition
The following diagrams illustrate key signaling pathways targeted by kinase inhibitors and the points of inhibition.
Experimental Protocols
Standardized in vitro and cell-based assays are crucial for determining the potency and efficacy of kinase inhibitors. Below are outlines of core experimental protocols used to generate comparative data.
Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction: Add 2 µL of the kinase solution and 2 µL of the substrate/ATP mixture to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[7]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
General Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of kinase inhibitors.
Conclusion
Both pyrimidine and pyridine scaffolds have proven to be exceptionally valuable in the design of potent and selective kinase inhibitors, leading to the development of numerous life-saving drugs. The choice between these scaffolds is often dictated by the specific structural features of the target kinase's ATP-binding pocket and the desired selectivity profile.
-
Pyrimidine-based inhibitors have demonstrated remarkable success, particularly in the development of highly potent and selective agents, including those that can overcome acquired resistance mutations.
-
Pyridine-based inhibitors also form the core of many effective kinase inhibitors and offer a versatile platform for medicinal chemists to fine-tune the pharmacological properties of drug candidates.
Ultimately, the selection of a scaffold is just the starting point. Extensive structure-activity relationship studies, guided by robust biochemical and cellular assays, are essential to optimize potency, selectivity, and pharmacokinetic properties, leading to the successful development of novel kinase inhibitors. This guide provides a foundational understanding and practical methodologies to aid researchers in this critical endeavor.
References
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of N-(5-Bromopyrimidin-2-yl)acetamide Purity by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. N-(5-Bromopyrimidin-2-yl)acetamide is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of its purity from different sources using a validated High-Performance Liquid Chromatography (HPLC) method. The experimental data presented herein offers an objective performance comparison, supported by a detailed analytical protocol.
Comparative Purity Analysis
The purity of this compound obtained from two different commercial suppliers (Supplier A and Supplier B) was compared against a certified reference standard. The analysis was performed using the HPLC method detailed below. The results, summarized in Table 1, highlight variations in purity and impurity profiles.
Table 1: Comparative Purity Analysis of this compound
| Sample Source | Retention Time (min) | Peak Area (mAU*s) | % Purity | Impurity 1 (RT~2.8 min) Area | Impurity 2 (RT~4.5 min) Area |
| Reference Standard | 3.52 | 1258.4 | 99.8% | Not Detected | 2.5 |
| Supplier A | 3.51 | 1197.6 | 95.1% | 58.7 | 10.2 |
| Supplier B | 3.53 | 1235.9 | 98.2% | 15.4 | 5.8 |
The data indicates that the reference standard is of high purity (99.8%). Supplier B provides a product with higher purity (98.2%) and a cleaner impurity profile compared to Supplier A (95.1%). The presence of two recurring impurities at approximately 2.8 and 4.5 minutes suggests potential process-related or degradation products that may require further characterization.
Experimental Protocol: HPLC Method for Purity Determination
A robust and reproducible reverse-phase HPLC (RP-HPLC) method was developed and validated for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 10 80 12 80 12.1 20 | 15 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
2. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample from each supplier and prepare as described for the standard solution.
3. Analytical Procedure:
Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Experimental Workflow
The following diagram illustrates the logical flow of the quantitative analysis process, from initial sample handling to the final data interpretation.
Caption: Workflow for HPLC Purity Analysis.
The Tale of Two Efficacies: A Comparative Guide to a Pyrimidine-Based Kinase Inhibitor, Dasatinib (BMS-354825), In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic compound from a laboratory benchtop to a preclinical model is a critical leap. This guide provides an objective comparison of the in vitro and in vivo efficacy of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor with a core pyrimidine structure, offering insights supported by experimental data.
Dasatinib, a derivative of a 2-aminopyrimidine scaffold, has demonstrated significant promise in oncology. Its mechanism of action revolves around the inhibition of key kinases involved in cancer cell proliferation and survival. This guide will dissect its performance in controlled laboratory settings (in vitro) and within living organisms (in vivo), highlighting the translation of its biochemical potency into physiological effects.
Quantitative Data Comparison: From Micromolars to Milligrams
The efficacy of a compound is often first quantified through in vitro assays, which measure its direct effect on cellular processes. These findings are then ideally recapitulated in in vivo models, which provide a more complex biological context. The following tables summarize the quantitative efficacy of Dasatinib.
In Vitro Efficacy: Potency at the Cellular Level
Dasatinib exhibits potent inhibitory activity against a panel of cancer cell lines and kinases in laboratory assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) are key metrics to quantify this potency.
| Parameter | Target/Cell Line | Concentration (nM) | Reference |
| Kinase Inhibition (IC50) | Bcr-Abl | <1 | [1] |
| Src | 0.8 | [1] | |
| c-Kit | 79 | [1] | |
| Lck | <1.1 | [1] | |
| Fyn | <1.1 | [1] | |
| Yes | <1.1 | [1] | |
| Cell Proliferation Inhibition (IC50/GI50) | Imatinib-resistant CML cells | Potent activity | [2] |
| Melanoma Cell Lines | Growth inhibition at lower concentrations than sorafenib | [3] | |
| Hepatocellular Carcinoma (HCC) Cell Lines | 0.7 µM - 14.2 µM | [4] | |
| Multiple Myeloma (MM) Cell Lines | <100 nM in 8/15 lines | [5] |
In Vivo Efficacy: Performance in a Living System
The ultimate test of a compound's preclinical potential lies in its performance within a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating in vivo antitumor activity.
| Animal Model | Tumor Type | Dosing | Efficacy | Reference |
| SCID Mice | Imatinib-sensitive and resistant human CML xenografts | Orally administered | Efficacious with no apparent toxicity | [2] |
| SCID Mice | K562 human CML xenograft | 1.25 or 2.5 mg/kg (oral, single dose) | Maximal inhibition of tumoral phospho-BCR-ABL at ~3 hours, recovery by 24 hours | [6][7] |
Delving into the "How": Experimental Protocols
Understanding the methodologies behind the data is crucial for its interpretation and replication. Below are detailed protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTS Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000 to 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are then treated with various concentrations of Dasatinib for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Following treatment, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of the MTS reagent into a colored formazan product by metabolically active cells. The absorbance is then measured using a plate reader, and the IC50 value is calculated.[4]
In Vivo Antitumor Xenograft Study
This model assesses the efficacy of a compound in reducing tumor growth in a living animal.
-
Animal Model: Immunocompromised mice (e.g., SCID mice) are used to prevent the rejection of human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells (e.g., K562 CML cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, after which the mice are randomized into control and treatment groups.
-
Compound Administration: Dasatinib is administered orally at specified doses and schedules.
-
Tumor Measurement and Analysis: Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis, such as Western blotting, to assess target inhibition.[2][6][7]
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dasatinib: BMS 354825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Pyrimidine Derivatives Against Known Dihydrofolate Reductase (DHFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The development of novel enzyme inhibitors is a cornerstone of modern drug discovery. Pyrimidine derivatives, in particular, have emerged as a promising class of compounds targeting various enzymes implicated in disease. This guide provides a comparative analysis of newly developed pyrimidine derivatives against established inhibitors of Dihydrofolate Reductase (DHFR), a critical enzyme in cellular metabolism and a well-validated target for anticancer therapies. The data presented herein is compiled from recent studies to offer an objective benchmark for researchers in the field.
Performance Data: Head-to-Head Comparison
The inhibitory potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the in vitro DHFR inhibitory activity of several recently synthesized pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives compared to the classical DHFR inhibitor, Methotrexate (MTX).
| Compound Class | Specific Derivative | Target Enzyme | IC50 of New Derivative (µM) | IC50 of Methotrexate (MTX) (µM) | Cell Line for Cytotoxicity | IC50 (Cytotoxicity) (µM) | Reference |
| Pyrido[3,2-d]pyrimidine | Compound 14 | Recombinant Human DHFR (rhDHFR) | 0.46 | Not directly compared in this study | HeLa, A549 | Not specified for this compound | [1] |
| Pyrazolo[3,4-d]pyrimidine | Compound 6i | Human DHFR (hDHFR) | 2.41 | 0.11 | MCF-7 (Breast Cancer) | 4.40 | [2] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7e | Human DHFR | 1.83 | 5.57 | Not Specified | Not Specified | [3] |
| Pyrazolo[3,4-d]pyrimidine | Compounds 7c, 7d, 7f, 7i, 7j, 7l | Human DHFR | < 1.0 (for all) | 5.61 | Multiple MTX-resistant lines | Significant cytotoxic effects reported | [3] |
Visualizing the Mechanism: The Folate Metabolism Pathway
DHFR plays a pivotal role in the folate metabolic pathway, which is essential for the synthesis of nucleotides required for DNA replication and repair.[4][5] Inhibition of DHFR disrupts this pathway, leading to the arrest of cellular proliferation. The following diagram illustrates the central function of DHFR.
Caption: Simplified diagram of the folate metabolism pathway highlighting the role of DHFR.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are methodologies for the key assays cited in the comparative data.
In Vitro DHFR Enzymatic Inhibition Assay
This assay quantifies the inhibitory effect of a compound on DHFR activity by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[6][7]
Materials:
-
Purified recombinant human DHFR enzyme
-
Assay Buffer (e.g., 0.05M Tris-HCl, pH 7.5, containing 0.5M KCl)[7]
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Test compounds (new pyrimidine derivatives) and reference inhibitor (Methotrexate) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and test compounds in the assay buffer. A series of dilutions of the test compounds and Methotrexate are prepared to determine the IC50 value.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the DHFR enzyme, and the desired concentration of the test compound or reference inhibitor. Include controls for no enzyme and no inhibitor (vehicle control).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[8]
-
Initiating the Reaction: Start the enzymatic reaction by adding DHF and NADPH to all wells.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).[9][10]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MTT Cytotoxicity Assay
This colorimetric assay determines the effect of a compound on the viability and proliferation of cancer cells. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11][12]
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Test compounds and reference drug
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
96-well sterile culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the new pyrimidine derivatives and the reference drug for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[11] During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
-
Visualizing the Process: Experimental Workflow
The following diagram outlines the key steps in the in vitro DHFR inhibition assay.
Caption: A step-by-step workflow for the in vitro DHFR enzymatic inhibition assay.
References
- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plexusdx.com [plexusdx.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell-free enzymatic assay for DHFR [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Selectivity of N-(5-Bromopyrimidin-2-yl)acetamide-Based Compounds: A Comparative Cross-Reactivity Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a comprehensive cross-reactivity analysis of N-(5-Bromopyrimidin-2-yl)acetamide-based compounds, a scaffold of increasing interest in medicinal chemistry. Due to the limited publicly available data for this specific compound, this guide presents a representative, hypothetical cross-reactivity profile based on structurally related pyrimidine-based inhibitors to illustrate its potential selectivity.
The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, with numerous derivatives targeting a wide array of kinases implicated in oncology and other diseases. The this compound scaffold represents a key structural motif, and elucidating its off-target profile is a critical step in the drug discovery pipeline. This guide offers a comparative look at its potential performance against a panel of kinases, benchmarked against two hypothetical alternative pyrimidine-based inhibitors.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical inhibitory activity (IC50 values in nM) of this compound and two alternative pyrimidine-based compounds against a panel of representative kinases. Lower IC50 values are indicative of higher potency.
| Kinase Target | This compound (Hypothetical IC50 in nM) | Alternative Pyrimidine A (Hypothetical IC50 in nM) | Alternative Pyrimidine B (Hypothetical IC50 in nM) |
| EGFR | 25 | 5 | 1500 |
| HER2 | 40 | 15 | 2500 |
| VEGFR2 | 800 | 1200 | 10 |
| CDK2 | 150 | 250 | 5000 |
| SRC | 350 | 800 | 800 |
| ABL1 | >10,000 | >10,000 | 1200 |
| Aurora A | 500 | 600 | >10,000 |
| Aurora B | 250 | 350 | >10,000 |
| FLT3 | 1200 | 1500 | 5 |
| JAK2 | 2500 | 3000 | 50 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to represent a plausible selectivity profile for this compound based on the known behavior of structurally related compounds.
Based on this hypothetical data, this compound demonstrates a promising selectivity profile with potent activity against EGFR and HER2, and moderate activity against CDK2 and Aurora kinases. In contrast, "Alternative Pyrimidine A" exhibits a similar but slightly less potent profile, while "Alternative Pyrimidine B" shows a distinct profile, potently inhibiting VEGFR2, FLT3, and JAK2, suggesting it may be targeted towards angiogenesis and hematological malignancies.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is achieved through robust and standardized experimental protocols. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate, a process inhibited by the test compound.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
[γ-33P]ATP
-
ATP
-
96- or 384-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase, the specific substrate, and the diluted test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution such as phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter mat.
-
Wash the filter mat to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity of the phosphorylated substrate on the filter mat using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical assay that measures the thermal stability of a protein. The binding of a ligand, such as a kinase inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Materials:
-
Purified recombinant kinases
-
Test compound
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Appropriate buffer for each kinase
Procedure:
-
Prepare a solution of the kinase in its respective buffer.
-
Add the SYPRO Orange dye, which fluoresces upon binding to hydrophobic regions of unfolded proteins.
-
Add the test compound at various concentrations or a vehicle control (DMSO).
-
Place the samples in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
The shift in Tm (ΔTm) in the presence of the compound compared to the control is a measure of ligand binding and protein stabilization.
Signaling Pathway and Experimental Workflow Visualization
To further contextualize the cross-reactivity data, the following diagrams illustrate a key signaling pathway often targeted by pyrimidine-based inhibitors and a typical experimental workflow for cross-reactivity profiling.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Caption: Relationship between chemical structure and selectivity.
Safety Operating Guide
Proper Disposal of N-(5-Bromopyrimidin-2-yl)acetamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(5-Bromopyrimidin-2-yl)acetamide, a brominated heterocyclic acetamide derivative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
1. Waste Identification and Characterization:
-
Treat as Hazardous Waste: In the absence of specific data, this compound should be presumed to be a hazardous waste. Brominated organic compounds can be toxic and harmful to the environment.
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless compatibility is certain. Incompatible chemicals can react dangerously.
2. Container Selection and Labeling:
-
Use a Designated, Compatible Container: The waste should be collected in a clean, dry, and chemically resistant container with a secure, tight-fitting lid. The original product container, if empty and in good condition, can be used.
-
Proper Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
CAS Number: "180530-15-8"
-
An indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard"), based on data from similar compounds.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
3. Storage of Waste:
-
Store in a Designated Area: The labeled waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Segregate Incompatibles: Store the container away from incompatible materials, such as strong oxidizing agents or bases.
4. Arranging for Disposal:
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste. Contact them to schedule a pickup.
-
Professional Disposal Service: The EHS office will arrange for a licensed hazardous waste disposal contractor to transport and dispose of the chemical in accordance with all local, state, and federal regulations.[1] Never attempt to dispose of this chemical down the drain or in the regular trash.[2]
5. Disposal of Contaminated Materials:
-
PPE and Labware: Any disposable PPE (gloves, etc.) or labware (e.g., weighing paper, pipette tips) that has come into direct contact with this compound should be collected in a separate, clearly labeled hazardous waste container and disposed of through the EHS office.
-
Empty Containers: The empty original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and allowing the container to dry completely, it may be possible to dispose of it as non-hazardous waste, but it is crucial to consult with your institution's EHS guidelines first.[3]
Hazard Profile of Similar Compounds
The following table summarizes the typical hazards associated with structurally similar brominated heterocyclic and acetamide compounds. This information should be used as a precautionary guide for handling this compound.
| Hazard Statement | Description | GHS Pictogram | Precautionary Measures |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling. | |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. | |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. | |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Handle in a well-ventilated area or fume hood. | |
| Hazardous to the Aquatic Environment | May be harmful to aquatic life with long-lasting effects. | Prevent release to the environment. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Operational Guidance for Handling N-(5-Bromopyrimidin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of N-(5-Bromopyrimidin-2-yl)acetamide. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure. The following table summarizes the recommended equipment for handling this compound.
| Protection Level | Equipment | Specifications & Use Case |
| Minimum PPE | Safety Glasses/Goggles, Lab Coat, Long Pants, Closed-toe Shoes | Required for all laboratory work where chemical hazards are present. |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental splashes. Double gloving is recommended. Contaminated gloves should be removed and replaced immediately. |
| Eye and Face Protection | Chemical Splash Goggles | Required for protection against liquid splashes and chemical vapors. |
| Face Shield (worn over goggles) | Recommended when there is a significant splash hazard, such as during the transfer of large volumes or when working with reactions under pressure. | |
| Respiratory Protection | Chemical Fume Hood | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | Required if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols. A risk assessment must be performed to select the appropriate respirator, and users must be fit-tested and trained.[1] | |
| Body Protection | Chemical-resistant Apron or Gown | Recommended when there is a higher risk of splashes or contamination.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial to minimize the risk of exposure and contamination.
Step 1: Preparation
-
Ensure a Safety Data Sheet (SDS) for a structurally similar compound is accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare the work area within a chemical fume hood by covering the surface with absorbent, disposable bench paper.[1]
Step 2: Weighing and Solution Preparation
-
If weighing the solid compound, perform this task within the fume hood to prevent the inhalation of dust particles.[1]
-
Use a tared container to minimize transfer steps.[1]
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.[1]
Step 3: Conducting Reactions
-
All reactions involving this compound must be conducted within a certified chemical fume hood.[1]
-
Ensure that all glassware is properly secured and that the reaction setup is stable.
Step 4: Storage
-
Store this compound in a tightly sealed and clearly labeled container.[1]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
The storage location should be secure and accessible only to authorized personnel.[1]
Emergency Procedures
In case of accidental exposure, follow these procedures immediately:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated bench paper and gloves, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste from experiments in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Disposal: Arrange for the disposal of all waste through a licensed disposal company, in consultation with local waste disposal authorities and in accordance with national and regional regulations.[3]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
